Girinimbine
説明
特性
IUPAC Name |
3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEQWKVGMHUUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945774 | |
| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Girinimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23095-44-5 | |
| Record name | Girinimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Girinimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Girinimbine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GIRINIMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH639V7QSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Girinimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Girinimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Girinimbine: A Technical Guide to its Natural Sourcing and Isolation from Murraya koenigii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girinimbine, a carbazole alkaloid with the chemical formula C₁₈H₁₇NO, is a prominent phytochemical predominantly found in the curry tree, Murraya koenigii (L.) Spreng.[1]. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties[2][3]. This technical guide provides a comprehensive overview of the natural distribution of this compound, detailed methodologies for its isolation from Murraya koenigii, and a summary of its biological activities with a focus on relevant signaling pathways.
Natural Source and Distribution
The primary and most extensively studied natural source of this compound is the curry tree, Murraya koenigii, a plant belonging to the Rutaceae family, native to the Indian subcontinent[2][4]. Various parts of the plant have been reported to contain this compound, with the concentration varying depending on the specific organ and geographical location.
Table 1: Quantitative Yield of this compound from Murraya koenigii
| Plant Part | Extraction Solvent(s) | Starting Material (g) | Yield of this compound (mg) | Yield (%) | Reference |
| Stem Bark | Petroleum Ether | 1100 | - | - | [5] |
| Roots & Stem Bark | Hexane, Chloroform, Ethyl Acetate | 700 (Roots), 1100 (Stem Bark) | 328.5 | ~0.018% (combined) | - |
| Roots | Hexane, Chloroform, Methanol | 525 | - | - | [6] |
| Leaves | Methanol | - | 0.010 - 0.114 mg/g | 0.001 - 0.0114% | [7] |
| Seeds | Chloroform, Methanol | 1200 | 350 | ~0.029% | - |
Note: The yield percentages are calculated based on the provided data and may vary depending on the specific extraction and purification methods used.
Isolation of this compound from Murraya koenigii
The isolation of this compound from Murraya koenigii typically involves a multi-step process encompassing extraction and chromatographic purification. The following is a generalized protocol synthesized from various reported methodologies.
Experimental Protocol: Extraction
-
Plant Material Preparation : The desired plant part (e.g., stem bark, roots, or leaves) is collected, washed, and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to remove moisture. The dried material is then ground into a coarse or fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction :
-
Soxhlet Extraction : A commonly employed method where the powdered plant material is continuously extracted with a suitable organic solvent.
-
Maceration : The powdered material is soaked in a solvent for an extended period (e.g., 3 days) with occasional agitation[5].
-
Microwave-Assisted Extraction (MAE) : A more rapid method that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. One reported protocol uses a microwave power of 300 W at 45°C for one hour[6].
-
-
Choice of Solvent : The selection of the extraction solvent is critical and is based on the polarity of this compound. Non-polar to moderately polar solvents are typically used. Common solvents include:
-
Concentration : The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.
Experimental Protocol: Chromatographic Purification
-
Column Chromatography : This is the primary technique used for the purification of this compound from the crude extract.
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Stationary Phase : Silica gel (e.g., 60-120 mesh or 70-230 mesh) is commonly used as the adsorbent.
-
Mobile Phase : A solvent or a gradient of solvents is used to elute the compounds from the column. The choice of the mobile phase depends on the polarity of the compounds in the extract. A common mobile phase for this compound isolation is chloroform[5]. Gradient elution with increasing polarity (e.g., hexane-ethyl acetate mixtures) is also frequently employed.
-
-
Fraction Collection and Analysis : The eluate from the column is collected in a series of fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. The TLC plates are typically visualized under UV light (254 nm and/or 365 nm).
-
Recrystallization : The fractions containing pure or nearly pure this compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure crystalline this compound.
Visualization of the Isolation Workflow
Caption: A generalized workflow for the isolation of this compound from Murraya koenigii.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively investigated. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
Apoptosis Induction by this compound
This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway:
This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[8]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis[8].
Extrinsic Pathway:
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been found to activate caspase-8, a key initiator caspase in the extrinsic pathway, which can then directly activate caspase-3[6].
Visualization of this compound-Induced Apoptotic Signaling
Caption: this compound-induced apoptosis signaling pathways.
Inhibition of MEK/ERK and STAT3 Signaling Pathways
Recent studies have elucidated that this compound can also exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MEK/ERK and STAT3 pathways[9][10].
The MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of MEK and ERK, thereby downregulating the activity of this pathway and leading to a reduction in cancer cell proliferation[9].
The STAT3 pathway is another crucial regulator of cell growth and apoptosis. This compound has been demonstrated to inhibit the phosphorylation and activation of STAT3, which in turn suppresses the transcription of target genes involved in cell survival and proliferation[9].
Visualization of MEK/ERK and STAT3 Inhibition by this compound
Caption: Inhibition of MEK/ERK and STAT3 signaling pathways by this compound.
Conclusion
This compound, a carbazole alkaloid from Murraya koenigii, holds considerable promise as a lead compound for the development of novel therapeutics. This guide has provided a detailed overview of its natural sourcing and established protocols for its isolation. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and inhibit critical cell signaling pathways, underscores its potential in oncology and other therapeutic areas. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of this valuable natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Murraya koenigii - Currying therapy for cancer - UM Research Repository [eprints.um.edu.my]
- 4. ijcmas.com [ijcmas.com]
- 5. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S. [mdpi.com]
- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 10. researchgate.net [researchgate.net]
The Architectural Blueprint of Girinimbine: A Technical Guide to its Biosynthesis in Murraya koenigii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Girinimbine, a prominent carbazole alkaloid from the curry leaf plant (Murraya koenigii), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, supported by available quantitative data and detailed experimental protocols for pathway elucidation. We present a proposed multi-step enzymatic cascade, commencing from primary metabolites, leading to the formation of the characteristic pyranocarbazole scaffold. This document is intended to serve as a foundational resource for researchers investigating carbazole alkaloid biosynthesis and aiming to harness these natural products for drug discovery and development.
Introduction
The curry leaf plant (Murraya koenigii), a member of the Rutaceae family, is a rich source of bioactive carbazole alkaloids. Among these, this compound (3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) is of particular interest due to its reported anti-cancer, anti-inflammatory, and neuroprotective properties. The intricate chemical architecture of this compound suggests a complex and fascinating biosynthetic origin. Elucidating this pathway is crucial for several reasons: it can enable the biotechnological production of this compound and related compounds, facilitate the discovery of novel enzymes with potential applications in biocatalysis, and provide a deeper understanding of the chemical ecology of M. koenigii. This guide synthesizes the current understanding of carbazole alkaloid biosynthesis to propose a detailed pathway for this compound formation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with precursors from primary metabolism. While the complete pathway in M. koenigii has yet to be fully elucidated, a putative route can be constructed based on known carbazole alkaloid biosynthetic pathways in plants. The key steps are believed to involve the formation of a carbazole nucleus, followed by prenylation and subsequent cyclization to form the characteristic pyran ring.
The proposed pathway commences with the condensation of an anthranilate derivative and an isoprenoid unit to form the carbazole scaffold. A crucial intermediate in the biosynthesis of many carbazole alkaloids in the Rutaceae family is 3-methylcarbazole . From this precursor, a series of modifications, including hydroxylation, prenylation, and cyclization, are proposed to lead to this compound.
A key putative intermediate in the formation of pyrano[3,2-a]carbazole alkaloids is 2-hydroxy-6-methylcarbazole . This molecule is then proposed to undergo prenylation, a common modification in alkaloid biosynthesis, through the action of a prenyltransferase . This enzyme would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the hydroxylated carbazole ring. The final step is an oxidative cyclization to form the pyran ring, yielding this compound.
Quantitative Data on Carbazole Alkaloids in Murraya koenigii
The concentration of this compound and other carbazole alkaloids can vary significantly depending on environmental factors. A study analyzing the leaves of M. koenigii from different climatic zones in India provides valuable quantitative data.
| Carbazole Alkaloid | Concentration Range (mg/g of dry leaf)[1] |
| This compound | 0.010 - 0.114 |
| Koenine-I | 0.097 - 1.222 |
| Murrayamine A | 0.092 - 5.014 |
| Koenigine | 0.034 - 0.661 |
| Koenimbidine | 0.010 - 1.673 |
| Koenimbine | 0.013 - 7.336 |
| O-methylmurrayamine A | 0.010 - 0.310 |
| Mahanine | 0.049 - 5.288 |
| 8,8''-biskoenigine | 0.031 - 1.731 |
| Isomahanimbine | 0.491 - 3.791 |
| Mahanimbine | 0.492 - 5.399 |
Experimental Protocols for Pathway Elucidation
To validate and fully elucidate the proposed biosynthetic pathway of this compound, a series of experiments are required. The following protocols provide a generalized framework for researchers.
Isotope Labeling Studies to Trace Precursors
Objective: To confirm the incorporation of putative precursors into the this compound molecule.
Methodology:
-
Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled anthranilic acid, mevalonic acid, or 3-methylcarbazole).
-
Administration to Plant Material: Administer the labeled precursors to M. koenigii seedlings, cell cultures, or detached leaves.
-
Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.
-
Extraction of Alkaloids: Perform a comprehensive extraction of carbazole alkaloids from the plant material using established protocols.
-
Analysis: Analyze the purified this compound using mass spectrometry (MS) to detect the incorporation of the isotopic label and nuclear magnetic resonance (NMR) spectroscopy to determine the position of the label within the molecule.
Enzyme Assays for Key Biosynthetic Steps
Objective: To identify and characterize the enzymatic activities responsible for the proposed biosynthetic transformations.
Methodology for a Putative Prenyltransferase:
-
Protein Extraction: Prepare a crude protein extract from young leaves of M. koenigii, where biosynthetic activity is expected to be high.
-
Substrate Synthesis: Synthesize the putative substrate, 2-hydroxy-6-methylcarbazole.
-
Enzyme Assay:
-
Set up a reaction mixture containing the crude protein extract, 2-hydroxy-6-methylcarbazole, dimethylallyl pyrophosphate (DMAPP), and necessary co-factors (e.g., Mg²⁺).
-
Incubate the reaction mixture at an optimal temperature.
-
Stop the reaction and extract the products.
-
-
Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the prenylated intermediate.
-
Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., chromatography) to isolate the prenyltransferase.
Gene Identification and Functional Characterization
Objective: To identify and confirm the function of the genes encoding the biosynthetic enzymes.
Methodology:
-
Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on different tissues of M. koenigii to identify candidate genes that are co-expressed with known alkaloid biosynthetic genes or are highly expressed in tissues with high this compound content.
-
Candidate Gene Selection: Based on sequence homology to known prenyltransferases, hydroxylases, and cyclases, select candidate genes from the transcriptome data.
-
Gene Cloning: Clone the full-length coding sequences of the candidate genes.
-
Heterologous Expression: Express the cloned genes in a suitable host system (e.g., E. coli, yeast, or Nicotiana benthamiana).
-
In Vitro/In Vivo Functional Assays:
-
Purify the recombinant enzymes and perform in vitro assays with the putative substrates as described in section 4.2.
-
For in vivo assays in N. benthamiana, co-infiltrate with genes for substrate production and analyze the metabolites produced.
-
Conclusion
The biosynthesis of this compound in Murraya koenigii represents a fascinating area of research with significant implications for biotechnology and medicine. The proposed pathway, centered around the key intermediate 3-methylcarbazole, provides a solid framework for future investigations. The experimental protocols outlined in this guide offer a systematic approach to unraveling the molecular machinery responsible for the synthesis of this potent carbazole alkaloid. Through a combination of metabolomics, enzymology, and molecular genetics, the complete biosynthetic pathway of this compound can be elucidated, paving the way for its sustainable production and the discovery of novel biocatalysts.
References
Girinimbine: A Technical Guide on Physicochemical Properties and Solubility for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Girinimbine, a carbazole alkaloid primarily isolated from the curry tree (Murraya koenigii), has garnered significant scientific interest due to its wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical document provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of this compound, critical for its advancement in preclinical and clinical research. The guide includes structured data tables, detailed experimental protocols, and visualizations of experimental workflows and biological pathways to support researchers in drug formulation and development.
Introduction
This compound (3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) is a naturally occurring pyranocarbazole alkaloid.[3] It is predominantly extracted from the stem bark and roots of Murraya koenigii, a plant widely used in traditional medicine and culinary applications.[3][4] Extensive research has demonstrated that this compound exhibits significant therapeutic potential, primarily attributed to its ability to induce apoptosis and modulate key cellular signaling pathways involved in cancer and inflammation.[5][6] Understanding its fundamental physicochemical and solubility parameters is a prerequisite for designing effective delivery systems and conducting reliable pharmacological studies.
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its behavior, formulation, and bioavailability. The key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO | [7] |
| Molecular Weight | 263.33 g/mol | [1] |
| IUPAC Name | 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | [7] |
| CAS Number | 23095-44-5 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 175 °C | [7] |
| logP (XLogP3-AA) | 4.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Table 1: Summary of Physicochemical Properties of this compound.
Solubility Profile
The solubility of this compound is a critical factor influencing its absorption and distribution in vivo. Like many natural alkaloids, it exhibits poor aqueous solubility. A detailed solubility profile is presented in Table 2.
| Solvent | Solubility | Remarks | Source |
| DMSO | 27.02 mg/mL (102.61 mM) | Sonication is recommended for dissolution. | [2] |
| Water | Practically insoluble | - | [8] |
| Petroleum Ether | Practically insoluble | - | [8] |
| Ethanol | Slightly soluble | - | [8] |
| Methanol | Slightly soluble | - | [8] |
| Acetone | Slightly soluble | - | [8] |
| Chloroform | Slightly soluble | - | [8] |
| Ethyl Acetate | Slightly soluble | - | [8] |
Table 2: Solubility Data for this compound.
Due to its lipophilic nature (logP of 4.7) and poor water solubility, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experimental studies.[3][5][7]
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[9]
Objective: To determine the saturation solubility of this compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound powder (>98% purity)
-
Selected solvent (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[9]
-
Agitate the vials in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Kinetic studies can pre-determine the time required to reach a plateau.[10]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.
-
The experiment should be performed in triplicate to ensure reproducibility.
Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a stock solution and working concentrations of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[3][5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.[1][2]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating cells.
-
Vehicle Control: It is critical to maintain a consistent final concentration of DMSO across all treatment groups, including a vehicle control (medium with the same percentage of DMSO but no this compound). The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3][5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line using an MTT assay.
Biological Activity and Signaling Pathways
This compound's primary anticancer mechanism involves the induction of apoptosis, a form of programmed cell death.[11] Studies have shown that it primarily activates the intrinsic (mitochondrial) apoptotic pathway.[5]
Key Mechanistic Actions:
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[3][5] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[5]
-
Mitochondrial Pathway Activation: It disrupts the mitochondrial membrane potential by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5] this compound treatment leads to the upregulation of Bax and downregulation of Bcl-2.[5]
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which activates a cascade of executioner caspases, notably caspase-9 and caspase-3, leading to cell death.[5]
-
p53 Upregulation: The tumor suppressor protein p53 is often upregulated following this compound treatment, contributing to the apoptotic response.[5]
-
Anti-inflammatory Effects: this compound also exhibits anti-inflammatory properties by inhibiting the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in stimulated inflammatory cells.[6]
The diagram below illustrates the this compound-induced apoptotic signaling pathway.
Conclusion
This compound is a promising natural compound with well-documented anticancer and anti-inflammatory activities. However, its poor aqueous solubility presents a significant challenge for formulation and clinical application. This technical guide consolidates the key physicochemical data and provides standardized protocols essential for researchers. The high lipophilicity and low water solubility underscore the need for advanced formulation strategies, such as nanoformulations or solubility enhancers, to improve the bioavailability and therapeutic efficacy of this compound. A thorough understanding of these fundamental properties is crucial for unlocking its full potential as a next-generation therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H17NO | CID 96943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Girinimbine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Girinimbine, a carbazole alkaloid of significant interest to researchers in drug discovery and natural product chemistry. This document is intended to serve as a valuable resource for scientists and professionals engaged in the identification, characterization, and development of this compound.
Introduction
This compound is a naturally occurring carbazole alkaloid predominantly isolated from the plant Murraya koenigii, commonly known as the curry tree. It has garnered considerable attention within the scientific community due to its diverse pharmacological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide presents a consolidated summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data of this compound
The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The following sections provide a detailed breakdown of the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.89 | d | 7.8 |
| H-2 | 7.25 | t | 7.5 |
| H-3 | 7.39 | t | 7.8 |
| H-4 | 7.98 | d | 8.0 |
| H-5 | 7.08 | s | |
| H-6 | 6.51 | d | 9.8 |
| H-8 | 5.58 | d | 9.8 |
| 1-CH₃ | 2.45 | s | |
| 7-CH₃ (A) | 1.45 | s | |
| 7-CH₃ (B) | 1.45 | s | |
| NH | 9.75 | br s |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3]
| Position | Chemical Shift (δ, ppm) |
| C-1 | 118.5 |
| C-2 | 123.5 |
| C-3 | 119.2 |
| C-4 | 109.8 |
| C-4a | 138.8 |
| C-4b | 120.2 |
| C-5 | 115.5 |
| C-5a | 147.8 |
| C-6 | 126.5 |
| C-7 | 76.8 |
| C-8 | 115.2 |
| C-8a | 122.5 |
| C-1a | 128.9 |
| C-9a | 139.5 |
| 1-CH₃ | 16.2 |
| 7-CH₃ (A) | 27.2 |
| 7-CH₃ (B) | 27.2 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3419 | N-H stretching (amine) |
| ~3051 | C-H stretching (aromatic) |
| ~1450 | C-N stretching |
| ~1327 | C-H deformation |
| ~727 | N-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique used.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₇NO |
| Molecular Weight | 263.34 g/mol |
| m/z [M+H]⁺ | 264.1390 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic techniques for the identification and characterization of a natural product like this compound is crucial for obtaining reliable and comprehensive structural information.
Caption: Workflow for the isolation and spectroscopic identification of this compound.
Conclusion
This technical guide provides a consolidated resource of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the generalized experimental protocols, will aid researchers in the unambiguous identification and further investigation of this promising natural product. The structured presentation of this data is intended to facilitate its use in drug discovery and development pipelines.
References
The Pharmacological Profile of Girinimbine: A Carbazole Alkaloid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Girinimbine, a carbazole alkaloid isolated from the medicinal plant Murraya koenigii, has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, focusing on its anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic properties. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Carbazole alkaloids are a class of heterocyclic aromatic organic compounds known for their wide range of biological activities. This compound, first isolated from the stem bark of Murraya koenigii, has been the subject of numerous studies investigating its therapeutic potential.[1][2][3] This document synthesizes the available scientific literature to provide a detailed pharmacological profile of this compound for researchers and drug development professionals.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[1][4][5]
Cytotoxicity and Anti-Proliferative Effects
This compound exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.[1] The anti-proliferative activity has been quantified in several studies, with IC50 values summarized in the table below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HT-29 | Human Colon Adenocarcinoma | 4.79 ± 0.74 µg/mL | 24 hours | [1] |
| A549 | Human Lung Carcinoma | 19.01 µM | 24 hours | [6][7] |
| HepG2 | Human Hepatocellular Carcinoma | 61 µM | 24 hours | [8][9] |
| HepG2 | Human Hepatocellular Carcinoma | 56 µM | 48 hours | [8][9] |
| HepG2 | Human Hepatocellular Carcinoma | 40 µM | 72 hours | [8][9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.006 µg/mL (as a COX-2 inhibitor) | Not Specified | [10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 5 ± 0.57 µg/mL | 24 hours | [11] |
| CCD-841 | Normal Human Colon Epithelial Cells | 20.32 ± 0.41 µg/mL | 24 hours | [11] |
Induction of Apoptosis
This compound induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][6] Key molecular events include:
-
Mitochondrial Membrane Potential (MMP) Disruption: Treatment with this compound leads to a decrease in MMP.[1][6]
-
Cytochrome c Release: A significant increase in the translocation of cytochrome c from the mitochondria to the cytosol is observed.[1][6]
-
Caspase Activation: this compound treatment results in the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1][6] Specifically, a six-fold increase in caspase-9 and a five-fold increase in caspase-3/7 activity were observed in HT-29 cells after 48 hours.[1]
-
Regulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins such as Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2 are consistently reported.[1][4][12]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G0/G1 phase.[1][13] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[1][14]
Inhibition of Migration and Invasion
This compound significantly suppresses the migration and invasion of cancer cells, a crucial step in metastasis.[4]
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties both in vitro and in vivo.[1][14]
Inhibition of Pro-inflammatory Mediators
-
Nitric Oxide (NO): this compound significantly inhibits the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner.[1][14] A 78.9% inhibition of NO was observed at a concentration of 51±3.81 μg/mL.[1]
-
Pro-inflammatory Cytokines: In animal models of inflammation, oral pretreatment with this compound reduced the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1][14] In a mouse model of ethanol-induced gastric ulcers, this compound also decreased the levels of TNF-α and IL-6.[10][15]
-
Cyclooxygenase (COX): this compound has been shown to selectively inhibit the COX-2 enzyme.[10][15]
Modulation of Inflammatory Signaling Pathways
-
NF-κB Pathway: this compound inhibits the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in stimulated RAW 264.7 cells, a key step in the inflammatory response.[1][14]
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S. [mdpi.com]
- 4. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 5. japsonline.com [japsonline.com]
- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis effect of this compound isolated from Murraya koenigii on lung cancer cells in vitro - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Antibacterial | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo anti-angiogenic activity of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]
Preliminary Screening of Girinimbine for Novel Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girinimbine, a carbazole alkaloid predominantly isolated from the curry tree (Murraya koenigii), has emerged as a promising natural product with a diverse range of biological activities.[1] This technical guide provides an in-depth overview of the preliminary screening of this compound for its potential bioactivities, with a primary focus on its anticancer and anti-inflammatory properties. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes complex signaling pathways and workflows to support further research and drug development endeavors.
Core Bioactivities of this compound
This compound has demonstrated significant potential in several key therapeutic areas, supported by a growing body of scientific evidence.
Anticancer Activity
This compound exhibits potent anticancer effects across various cancer cell lines. Its primary mechanism involves the induction of apoptosis, or programmed cell death, through the intrinsic pathway.[2][3][4][5] This is characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and -9.[2][3][4][5][6] Furthermore, this compound has been shown to induce cell cycle arrest at the G0/G1 phase.[2][7]
Key molecular targets and effects include:
-
Apoptosis Regulation: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[2][8]
-
Tumor Suppressor Activation: Upregulation of the p53 protein.[2][3][4][5]
-
Cell Cycle Control: Upregulation of cyclin-dependent kinase inhibitors p21 and p27.[2][3][4][5]
-
Signaling Pathway Inhibition: this compound has been shown to inhibit key cancer-promoting signaling pathways, including MEK/ERK and STAT3.[8]
Anti-inflammatory Activity
This compound demonstrates notable anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells.[2][3][4][5] This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[2] In vivo studies have further substantiated these findings, showing that this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6.[9][10][11][12] Additionally, this compound has been reported to selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.[9][10][12][13]
Other Potential Bioactivities
Preliminary studies suggest that this compound may also possess other valuable bioactivities, including:
-
Antimicrobial Effects: As a carbazole alkaloid, this compound is being investigated for its potential antibacterial and antifungal properties.[14]
-
Neuroprotective Potential: While direct neuroprotective effects are still under investigation, its anti-inflammatory and antioxidant properties suggest a potential role in mitigating neurodegenerative processes.[10][13]
-
Gastroprotective Effects: this compound has shown promise in protecting against ethanol-induced peptic ulcers by regulating anti-inflammatory and antioxidant mechanisms.[9][11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound's bioactivities.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| HT-29 | Colon Cancer | MTT | Cell Viability | 4.79 ± 0.74 µg/mL (at 24h) | [2] |
| A549 | Lung Cancer | MTT | Cell Viability | 19.01 µM | [6] |
| HepG2 | Liver Cancer | MTT | Cell Viability | Not explicitly stated, but showed dose- and time-dependent decrease in viability | [1][7] |
| MDA-MB-453 | Breast Cancer | MTT | Cell Viability | Showed dose- and time-dependent antiproliferative effects | [8] |
| Raji | Burkitt's Lymphoma | EA-EBV Inhibition | Anti-tumor Promotion | 6.0 µg/mL | [15] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Assay | Endpoint | Effect | Reference |
| RAW 264.7 | LPS/IFN-γ | Griess Assay | Nitric Oxide Production | Significant dose-dependent inhibition | [2][3][4][5] |
| RAW 264.7 | LPS | Immunofluorescence | NF-κB Translocation | Significant inhibition | [2][3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16][18] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[20][21] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[17]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[22][23][24]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[22][23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[22]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[22]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27][28]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid or solid growth medium, and a standardized inoculum of the test microorganism is added. The presence or absence of growth is determined visually or spectrophotometrically.[28]
Protocol (Broth Microdilution Method):
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[28]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[28]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[28]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involved in the preliminary screening of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 9. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. microbe-investigations.com [microbe-investigations.com]
A Technical Guide to the Molecular and Biological Profile of Girinimbine (C18H17NO)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Girinimbine, a carbazole alkaloid with the molecular formula C18H17NO, is a significant phytochemical isolated primarily from the curry tree (Murraya koenigii). This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, it elucidates the molecular mechanisms underlying its potent anticancer and anti-inflammatory activities, supported by diagrams of key signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Core Molecular and Physicochemical Properties
This compound is classified as a pyranocarbazole alkaloid.[1] Its fundamental properties are crucial for its identification, synthesis, and formulation in research and development settings. Quantitative data for this compound are summarized in Table 1.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C18H17NO | [2][3] |
| Molecular Weight | 263.34 g/mol | [2][3] |
| IUPAC Name | 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | [2] |
| CAS Number | 23095-44-5 | [2] |
| Appearance | White crystals / Yellow solid | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1][4] |
| IC50 (HepG2 cells, 72h) | 40 µM | [5] |
| IC50 (A549 cells) | 19.01 µM | [6] |
Structural Elucidation and Spectroscopic Profile
The structure of this compound has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7] The spectral data provide a unique fingerprint for the molecule's confirmation.
Table 2: ¹H-NMR and ¹³C-NMR Spectral Data for this compound (in CD₃OD)
| Position | ¹³C-NMR (δ in ppm) | ¹H-NMR (δ in ppm, J in Hz) |
| 1 | 118.1 | 7.82 (d, J=7.8) |
| 2 | 122.3 | 7.15 (t, J=7.8) |
| 3 | 119.5 | 7.32 (t, J=7.8) |
| 4 | 110.5 | 7.95 (d, J=7.8) |
| 4a | 139.8 | - |
| 5 | 116.2 | - |
| 5a | 120.4 | - |
| 6 | 124.5 | 7.18 (s) |
| 7 | 145.2 | - |
| 8 | 115.9 | 6.55 (d, J=9.8) |
| 9 | 126.8 | 5.55 (d, J=9.8) |
| 10 | 76.9 | - |
| 10-Me | 27.0 | 1.42 (s) |
| 11a | 149.2 | - |
| 11b | 121.5 | - |
| 5-Me | 16.3 | 2.25 (s) |
| NH | - | 10.5 (br s) |
Data adapted from spectroscopic analysis reports.[7]
Experimental Protocols
Isolation and Purification of this compound from Murraya koenigii
This protocol details a standard method for the extraction and isolation of this compound from its natural source, ensuring high purity for experimental use.
Methodology:
-
Preparation: Air-dried and ground root samples of Murraya koenigii are used as the starting material.
-
Extraction: The ground material is subjected to microwave-assisted extraction (e.g., 300 W at 45°C for 1 hour) sequentially with hexane.
-
Chromatography: The resulting hexane extract is concentrated and subjected to column chromatography over silica gel. A gradient solvent system of hexane and ethyl acetate (e.g., starting from 95:5) is used for elution.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing the presence of this compound are combined.
-
Recrystallization: The combined fractions are further purified by re-chromatography and subsequent recrystallization from hexane to yield pure, white crystals of this compound.
Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 500 or 600 MHz spectrometer. Samples are dissolved in deuterated solvents like CD₃OD or CDCl₃.[8][9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and fragmentation pattern of this compound.[10]
Biological Activity and Mechanisms of Action
This compound exhibits a wide spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.[1][5]
Anticancer Activity: Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including colon, lung, and breast cancer.[11][12][13] The primary mechanism involves the intrinsic or mitochondrial pathway.
Key Mechanistic Steps:
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4][12]
-
Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4][11]
-
Caspase Activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[4][12]
-
Cell Cycle Arrest: The compound also induces cell cycle arrest at the G0/G1 phase, an effect associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[4][12]
-
p53 Upregulation: The tumor suppressor protein p53 is significantly upregulated following this compound treatment, further promoting the apoptotic process.[11][12]
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[12][14]
Key Mechanistic Steps:
-
Inhibition of Pro-inflammatory Mediators: It effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][15]
-
Suppression of NF-κB Pathway: A primary mechanism is the inhibition of Nuclear Factor-kappa B (NF-κB) translocation from the cytoplasm to the nucleus. This prevents the transcription of pro-inflammatory genes.[4]
-
Reduction of Cytokines: The compound reduces levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15]
-
COX-2 Inhibition: this compound has shown selective suppressing effects on the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain, without affecting COX-1.[15]
Conclusion
This compound (C18H17NO) is a well-characterized carbazole alkaloid with a robust profile of biological activities. Its potent ability to induce apoptosis in cancer cells and suppress key inflammatory pathways highlights its significant therapeutic potential. The detailed molecular data, established experimental protocols, and elucidated mechanisms of action presented in this guide provide a solid foundation for further research and development of this compound as a lead compound in oncology and inflammatory disease therapy.[12][16]
References
- 1. This compound | Antibacterial | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 2. This compound | C18H17NO | CID 96943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-tumour promoting activity and antioxidant properties of this compound isolated from the stem bark of Murraya koenigii S - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Girinimbine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girinimbine is a carbazole alkaloid isolated from the stem bark and roots of Murraya koenigii (curry leaf tree). It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Chromatographic Conditions
A reversed-phase HPLC method has been developed and validated for the accurate determination of this compound. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a simple, rapid, and reproducible method.
| Parameter | Condition |
| Column | Agilent ZORBAX Bonus RP C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol: 0.1% Triethylamine (93:07 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The developed HPLC method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2] The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 4 - 24 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02044 ng/mL |
| Limit of Quantification (LOQ) | 0.06194 ng/mL |
| Accuracy (% Recovery) | Within 98-102% |
| Precision (% RSD) | < 2% for intra-day and inter-day |
| Specificity | No interference from blank and placebo |
| Robustness | The method is robust to small, deliberate changes in flow rate and mobile phase composition. |
Note: The validation data presented is based on a method developed for Mahanimbine, a structurally similar carbazole alkaloid from the same plant source, and is expected to be comparable for this compound.[3]
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 4, 8, 12, 16, 20, and 24 ng/mL).
Sample Preparation (from plant material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material (e.g., Murraya koenigii root bark).
-
Perform extraction using a suitable method such as sonication or Soxhlet extraction with methanol. For sonication, add 20 mL of methanol to the plant material and sonicate for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Stability-Indicating Assay
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][4] This involves subjecting the this compound standard solution to various stress conditions to evaluate the resolution of the this compound peak from any potential degradation products.
Forced Degradation Protocol
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl and reflux for 2 hours at 80°C. Cool and neutralize the solution before injection.[3]
-
Alkaline Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH and reflux for 2 hours at 80°C. Cool and neutralize the solution before injection.[3]
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Keep the this compound stock solution in a hot air oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) for 24 hours.[3]
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Conclusion
The described HPLC method provides a simple, accurate, and precise approach for the quantification of this compound. This method is suitable for routine quality control analysis of raw materials and finished products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The validation data demonstrates that the method is reliable and robust for its intended application.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. tnsroindia.org.in [tnsroindia.org.in]
Application Notes & Protocols: Girinimbine Extraction from Murraya koenigii Stem Bark
Introduction
Murraya koenigii, commonly known as the curry tree, is a plant rich in bioactive carbazole alkaloids.[1][2] Among these, girinimbine is a significant compound that has been isolated from the stem bark and roots and is recognized for its potential anti-tumor, antioxidant, anti-inflammatory, and chemopreventive properties.[1][3][4][5] These diverse biological activities make this compound a compound of high interest for researchers in drug discovery and development.[6] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the stem bark of Murraya koenigii, synthesizing methodologies from published research to offer a comprehensive guide for laboratory application.
Data Presentation
The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. The following tables summarize quantitative data from various extraction and analytical procedures.
Table 1: Summary of Extraction Methods and Yields from Murraya koenigii
| Plant Part | Extraction Method | Solvent(s) | Starting Material (g) | Crude Extract Yield (g) | Purified this compound Yield (mg) | Source |
| Stem Bark | Maceration (Soaking) | Petroleum Ether, Chloroform | 1,100 | Not Specified | Not Specified | [1] |
| Stem Bark | Successive Maceration | Hexane, Chloroform, Ethyl Acetate | 1,100 | 17.30 (Hexane), 12.13 (Chloroform), 5.28 (EtOAc) | 328.5 | [7] |
| Root | Microwave-Assisted Extraction (MAE) | Hexane, Chloroform, Methanol | 525 | 22.7 (Hexane), 11.7 (Chloroform), 40.7 (Methanol) | Not Specified | [8] |
| Seeds | Soxhlet Extraction | Petroleum Ether (defatting), Chloroform | 1,200 | 28.6 (Chloroform) | Not Specified | [9] |
Table 2: Analytical Parameters for Carbazole Alkaloid Quantification by UPLC/MS/MS
| Analyte | Natural Abundance Range in Leaves (mg/g) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Source |
| This compound | 0.010–0.114 | 0.003–0.248 | 0.009–0.754 | 88.803–103.729 | [10][11] |
| Mahanimbine | 0.492–5.399 | 0.003–0.248 | 0.009–0.754 | 88.803–103.729 | [10][11] |
| Koenimbine | 0.013–7.336 | 0.003–0.248 | 0.009–0.754 | 88.803–103.729 | [10][11] |
| LOD: Limit of Detection, LOQ: Limit of Quantification. Data pertains to analysis of 11 carbazole alkaloids. |
Experimental Protocols
Protocol 1: Plant Material Collection and Preparation
-
Collection: Collect fresh stem bark from a healthy Murraya koenigii plant. The plant material used in cited studies was collected from regions in Malaysia.[1][7]
-
Authentication: Have the plant material authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.[7]
-
Washing and Drying: Thoroughly wash the collected stem bark with water to remove any dirt and dust.[6] Air-dry the bark in the shade to preserve its therapeutic properties.[6]
-
Grinding: Once completely dry, grind the stem bark into a fine powder using a mechanical grinder.[1][9] Sieving the powder may be necessary to achieve a uniform particle size.[12]
Protocol 2: Solvent Extraction by Maceration (Soaking)
This is a conventional and widely used method for extracting carbazole alkaloids.
-
Soaking: Place the ground stem bark powder (e.g., 1.1 kg) in a large container and submerge it in a non-polar solvent like petroleum ether or hexane.[1][7] The solvent should fully cover the plant material.
-
Incubation: Seal the container and let it stand at room temperature for a period of 72 hours (3 days).[1][7] Agitate the mixture periodically to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture to separate the solvent extract from the plant residue. The filtrate can be pooled from multiple extractions using the same solvent.[7] Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.[7][9]
-
Successive Extraction (Optional): To maximize the yield of different compounds, the plant residue can be subsequently extracted with solvents of increasing polarity, such as chloroform and then ethyl acetate, repeating steps 2 and 3 for each solvent.[7]
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is a modern technique that can significantly reduce extraction time and solvent consumption.
-
Sample Preparation: Place the ground plant material (e.g., 525 g) into the vessel of a microwave extractor.[8]
-
Solvent Addition: Add the extraction solvent (e.g., hexane) to the vessel.[8]
-
Microwave Irradiation: Perform the extraction under controlled conditions. A reported parameter set is 300 W at 45°C for one hour.[8]
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude hexane extract.[8] This process can be repeated with other solvents like chloroform and methanol.[8]
Protocol 4: Isolation and Purification by Column Chromatography
Column chromatography is essential for isolating this compound from the crude extract.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using a suitable non-polar solvent like hexane or chloroform.
-
Sample Loading: Dissolve the crude extract (e.g., the hexane or petroleum ether extract) in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system. For this compound isolation from a petroleum ether extract, pure chloroform has been used effectively as the eluting solvent.[1] For more complex extracts, a gradient of solvents with increasing polarity (e.g., combinations of hexane, ethyl acetate, and methanol) can be used to separate the fractions.[8]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Purity Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.[7] Combine the fractions that show a pure spot corresponding to a this compound standard.
-
Crystallization: Concentrate the combined pure fractions to allow the this compound to crystallize, yielding the purified compound.
Mandatory Visualization
The following diagrams illustrate the workflow and logical relationships in the this compound extraction and purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. ijfmr.com [ijfmr.com]
- 7. ukm.my [ukm.my]
- 8. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Girinimbine in Cell Culture
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: Girinimbine, a carbazole alkaloid isolated from the medicinal plant Murraya koenigii, has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative effects across a range of cancer cell lines.[1][2][3][4] These application notes provide detailed protocols for the preparation of this compound in cell culture, determination of its effective dosage, and analysis of its impact on key signaling pathways. The information is intended to guide researchers, scientists, and professionals in the field of drug development in their in vitro studies of this promising natural compound.
Data Presentation: Quantitative Summary of this compound's Efficacy
The following tables summarize the cytotoxic and apoptotic effects of this compound on various human cancer cell lines as reported in the literature. This data serves as a valuable reference for selecting appropriate starting concentrations and treatment durations for your experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Assay Method |
| HT-29 | Colon Cancer | 4.79 ± 0.74 µg/mL | 24 | MTT |
| A549 | Lung Cancer | 19.01 µM | 24 | MTT |
| HepG2 | Liver Cancer | 56 µM | 48 | MTT |
| MDA-MB-453 | Breast Cancer | ~32 µM | 24 | MTT |
| MDA-MB-453 | Breast Cancer | ~16 µM | 48 | MTT |
Table 2: Effective Concentrations of this compound in Various Functional Assays
| Cell Line | Assay | Concentration | Duration (hours) | Observed Effect |
| HT-29 | Apoptosis (AO/PI Staining) | IC50 concentration | 12, 24, 48 | Increased apoptosis |
| HT-29 | Caspase-3/7 & 9 Activation | Not specified | 3, 6, 12, 24, 48 | Increased caspase activity |
| HT-29 | Cell Cycle Analysis | IC50 concentration | 12, 24, 48 | G0/G1 phase arrest |
| A549 | Apoptosis (Annexin V) | 19.01 µM | 24 | Induction of early apoptosis |
| A549 | Cytochrome c Release | 9 µM and 19 µM | Not specified | Increased cytochrome c release |
| MDA-MB-453 | Apoptosis (Annexin V-FITC) | 8, 32, 64 µM | 24 | Increased early and late apoptosis |
| MDA-MB-453 | Cell Migration & Invasion | 8, 32, 64 µM | 24 | Inhibition of migration and invasion |
| HepG2 | Apoptosis (Hoechst 33342) | 56 µM | 24, 48, 72 | Chromatin condensation |
| HepG2 | Caspase-3 Activity | 56 µM | 24, 48 | Elevated caspase-3 levels |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically prepared in a stock solution using dimethyl sulfoxide (DMSO) due to its poor solubility in aqueous solutions.[1][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound by dissolving the appropriate amount of powder in DMSO.[1][4]
-
Ensure complete dissolution by vortexing. Sonication may be recommended for better solubility.[5]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[5]
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1][4] A vehicle control (medium with 0.1% DMSO) should be included in all experiments.[1]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2.6 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
Treat the cells with various concentrations of this compound (e.g., ranging from 1 µM to 100 µM) and a vehicle control (0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).[4][6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1][4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 550-570 nm using a microplate reader.[1][4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Analysis by Acridine Orange/Propidium Iodide (AO/PI) Staining
This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) solution (1 mg/mL)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Fluorescence microscope
Protocol:
-
Culture cells in a suitable format (e.g., 6-well plate or on coverslips) and treat with the desired concentration of this compound for the specified time.
-
Harvest the cells (if grown in suspension) or wash the adherent cells with PBS.
-
Stain the cells with a mixture of AO and PI (e.g., 5 µL of each per sample).[1]
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature in the dark.
-
Analyze the stained cells under a fluorescence microscope.[1]
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly red nucleus.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can elucidate the effect of this compound on signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, p-ERK, p-STAT3, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations: Workflows and Signaling Pathways
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Antibacterial | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
Application Notes: In Vitro Anti-proliferative Activity of Girinimbine using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: Girinimbine, a carbazole alkaloid primarily isolated from the curry leaf plant (Murraya koenigii), has demonstrated significant potential as a chemotherapeutic and chemopreventive agent.[1][2] This document provides a detailed protocol for assessing the in vitro anti-proliferative activity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The MTT assay is a standard method for evaluating cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase.[3][4] This protocol outlines the necessary materials, step-by-step procedures for cell culture, treatment with this compound, and data analysis to determine the half-maximal inhibitory concentration (IC₅₀). Additionally, this note summarizes reported IC₅₀ values and illustrates the key signaling pathways involved in this compound's mechanism of action.
Quantitative Data Summary
The anti-proliferative effects of this compound have been evaluated across various human cancer and normal cell lines. The compound generally exhibits selective cytotoxicity against cancer cells while showing minimal impact on normal cells.[5]
| Cell Line | Cell Type | IC₅₀ Value (24h exposure) | Selectivity Notes |
| HT-29 | Human Colorectal Adenocarcinoma | 4.79 ± 0.74 µg/mL | - |
| A549 | Human Lung Carcinoma | 6.2 µg/mL | Selective over normal lung cells (MRC-5) with a Selectivity Index (SI) > 2.[6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 5 ± 0.57 µg/mL | Demonstrates anti-angiogenic potential. |
| HepG2 | Human Hepatocellular Carcinoma | Dose- and time-dependent decrease in viability observed (1-400 µM).[2][4] | Selective; no inhibitory effect noted on a normal liver cell line.[2] |
| CCD-18Co | Normal Human Colon Fibroblasts | No significant anti-proliferative effect observed.[5] | High selectivity for cancer cells. |
| CCD-841 | Normal Human Colon Epithelial | 20.32 ± 0.41 µg/mL | Minimal effect compared to HUVECs. |
| RAW 264.7 | Murine Macrophage | No significant anti-proliferative effect at concentrations up to 100 µg/mL.[5] | Suitable for parallel anti-inflammatory assays. |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative, colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenase enzymes, specifically succinate dehydrogenase, cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan.[3][7] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable, metabolically active cells.
Materials and Reagents
-
This compound (stock solution typically 10 mg/mL in DMSO)[4][8]
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Appropriate cancer and normal cell lines (e.g., HT-29, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[8][9]
-
96-well flat-bottom sterile microplates
-
Trypsin-EDTA solution
Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader capable of measuring absorbance at 570 nm[5]
-
Inverted microscope
-
Multichannel pipette
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete growth medium to achieve the desired seeding density (e.g., 2.6 x 10⁴ cells/well for HT-29 cells).[5][10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[5][10]
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in a complete growth medium from the stock solution. A typical concentration range is 1.5 to 100 µg/mL.[5][10]
-
Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.1% v/v) and a "medium only" blank control.[4][8]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or control solutions) to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5]
Day 4: MTT Addition and Absorbance Measurement
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[4][5]
-
Incubate the plate for an additional 4 hours at 37°C, protecting it from light.[4][5] During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Cell Viability against the log of this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the MTT assay and the primary signaling pathway implicated in this compound's anti-proliferative activity.
Caption: Experimental workflow for the MTT assay to determine this compound's IC₅₀.
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Mechanism of Action
This compound exerts its anti-proliferative effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and cell cycle arrest.
-
Induction of Apoptosis: this compound activates the intrinsic mitochondrial apoptosis pathway.[5] This is characterized by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane potential disruption, release of cytochrome c, and subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in apoptosis.[1][5]
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[2][5] This arrest is corroborated by the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[1][5]
-
Anti-Inflammatory and Anti-Angiogenic Effects: Beyond direct cytotoxicity to cancer cells, this compound also exhibits anti-inflammatory properties by inhibiting NF-κB translocation and nitric oxide production.[1][5] Furthermore, it impedes angiogenesis by inhibiting the proliferation, migration, and tube formation of endothelial cells (HUVECs), suggesting it can disrupt the tumor's blood supply.[8]
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Growth Suppressing Effects of this compound on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Growth Suppressing Effects of this compound on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-angiogenic activity of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols: Apoptosis Induction by Girinimbine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girinimbine, a carbazole alkaloid isolated from the curry tree (Murraya koenigii), has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Extensive research has demonstrated its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across a variety of cancer cell lines.[2] This document provides a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for studying this compound-induced apoptosis in a laboratory setting. This compound has been shown to selectively target cancer cells while having minimal cytotoxic effects on normal cells, making it a compelling candidate for further investigation in cancer therapy.[1][2]
Mechanism of Action: Signaling Pathways
This compound induces apoptosis through the modulation of multiple intracellular signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also influences other critical cancer-related pathways such as PI3K/Akt/mTOR, MEK/ERK, and STAT3.
Key Molecular Events in this compound-Induced Apoptosis:
-
Intrinsic Pathway Activation: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][4] The released cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, culminating in apoptosis.[1]
-
Extrinsic Pathway Involvement: In some cell lines, such as A549 lung cancer cells, this compound has been shown to activate the extrinsic pathway by increasing the expression of Fas, FasL, and caspase-8.[4]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G0/G1 phase.[1][2] This is associated with the upregulation of cell cycle inhibitors like p21 and p27, and the tumor suppressor protein p53.[1][4]
-
Inhibition of Pro-Survival Pathways: The compound has been found to inhibit key signaling pathways that promote cancer cell survival and proliferation, including the PI3K/Akt/mTOR, Wnt/β-catenin, MEK/ERK, and STAT3 pathways.[3][5]
Quantitative Summary of this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Cancer Type | Cell Line | IC50 Value | Time (hours) | Reference |
| Colon Cancer | HT-29 | 4.79 ± 0.74 µg/mL | 24 | [1] |
| Lung Cancer | A549 | 19.01 µM | 24 | [4][6][7] |
| Ovarian Cancer | SKOV3 | 15 µM | 24 | [5][8] |
| Ovarian Cancer | PA-1, CAOV-3, SW-626, TOV-112D, OVACAR-3 | 15 - 60 µM | 24 | [5] |
| Hepatocellular Carcinoma | HepG2 | Not specified (Dose-dependent) | 24, 48, 72 | [2] |
| Breast Cancer | MDA-MB-453 | Not specified (Dose-dependent) | Not specified | [3] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Treatment | Observation | Key Findings | Reference |
| HT-29 | IC50 for 12, 24, 48h | Protein Expression | Time-dependent ↑ in Bax, p53, p21, p27, Caspase-9, Caspase-3; ↓ in Bcl-2 | [1] |
| A549 | 19 µM for 24h | Caspase Activity | ~8-fold ↑ in Caspase-3/7; ~5-fold ↑ in Caspase-9; ~10-fold ↑ in Caspase-8 | [4] |
| SKOV3 | 30 µM | Apoptosis Rate | Apoptotic cells increased from 2.2% (control) to 58.8% | [5][8] |
| HepG2 | Not specified | Caspase-3 Activity | ~2-fold increase in Caspase-3 activity after 48h | [2][9] |
| MDA-MB-453 | Not specified | Apoptosis Rate | Significant increase in both early and late apoptotic cells | [3] |
Table 2: Summary of Pro-Apoptotic Effects of this compound.
Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to measure changes in the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspases, p53).
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression.
Conclusion
This compound is a potent natural compound that induces apoptosis in a wide range of cancer cell lines through multiple, interconnected signaling pathways. Its ability to modulate the intrinsic and extrinsic apoptotic pathways, induce cell cycle arrest, and inhibit critical pro-survival signaling makes it a strong candidate for further pre-clinical and clinical development. The protocols outlined in this document provide a robust framework for researchers to investigate and quantify the anti-cancer effects of this compound, contributing to the growing body of evidence supporting its therapeutic potential.
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 4. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Proliferation of Human Ovarian Cancer Cells In Vitro via the Phosphatidylinositol-3-Kinase (PI3K)/Akt and the Mammalian Target of Rapamycin (mTOR) and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis effect of this compound isolated from Murraya koenigii on lung cancer cells in vitro - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 7. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis of Girinimbine-Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Girinimbine, a carbazole alkaloid isolated from the plant Murraya koenigii, has demonstrated significant anticancer properties.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[3][4] One of the key mechanisms of this compound's anticancer activity is its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[1][2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to their eventual death.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a population of cells. For cell cycle analysis, flow cytometry with propidium iodide (PI) staining is a widely used method.[5][6] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in a cell.[6] This allows for the differentiation of cells in the various phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes).
These application notes provide detailed protocols for treating cells with this compound, preparing them for cell cycle analysis by flow cytometry using PI staining, and for assessing apoptosis using Annexin V-FITC and PI co-staining.
Data Presentation
The following tables summarize the expected quantitative data from the flow cytometry analysis of this compound-treated cells.
Table 1: Cell Cycle Distribution of this compound-Treated Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 0 | 63.17 | 15.03 | 21.11 |
| This compound | IC₅₀ | 77.89 | 5.70 | 11.48 |
Data presented are hypothetical and based on trends observed in published studies.[1]
Table 2: Apoptosis Analysis of this compound-Treated Cells by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (Untreated) | 0 | >95 | <5 | <2 | <1 |
| This compound | IC₅₀ | Decreased | Significantly Increased | Increased | Slightly Increased |
This table illustrates the expected shift in cell populations towards apoptosis upon this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., HT-29, HepG2) in a 6-well plate at a density of 1 x 10⁵ cells/well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) or the predetermined IC₅₀ concentration for the specific cell line. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[5][6] Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5][6]
-
Incubation: Incubate the cells in 70% ethanol for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[5]
-
Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[5][7] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that only DNA is stained.[5]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or a similar channel.
Protocol 3: Apoptosis Detection using Annexin V-FITC and PI Staining
-
Cell Harvesting: Harvest the cells as described in Protocol 2, step 1.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8][9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[9][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.[9] Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
Visualizations
Caption: Experimental workflow for cell cycle and apoptosis analysis.
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. View of Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 4. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. static.igem.org [static.igem.org]
Application Notes & Protocols: In Vivo Anti-inflammatory Effects of Girinimbine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Girinimbine, a carbazole alkaloid isolated from the curry leaf plant (Murraya koenigii), has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2] This document provides detailed application notes on its effects and standardized protocols for evaluating its anti-inflammatory activity in vivo using established mouse models. The primary mechanisms of action for this compound's anti-inflammatory effects involve the suppression of key inflammatory mediators and signaling pathways, including the inhibition of leukocyte migration, reduction of pro-inflammatory cytokines like TNF-α and IL-1β, and modulation of the NF-κB and COX-2 pathways.[1][3]
Data Summary: Anti-inflammatory Efficacy of this compound
The following tables summarize the quantitative data from studies investigating this compound's in vivo anti-inflammatory effects.
Table 1: Effect of this compound on Leukocyte and Neutrophil Migration in Carrageenan-Induced Peritonitis Mouse Model
| Treatment Group | Dose | Total Leukocyte Inhibition (%) | Neutrophil Inhibition (%) | Reference |
| This compound | 30 mg/kg (oral) | Not specified | 72% ± 3% | [1] |
| This compound | 100 mg/kg (oral) | Not specified | 77% ± 1% | [1] |
| Dexamethasone (Control) | Not specified | 88% ± 2% | Not specified | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Mouse Models
| Model | Cytokine | Treatment | Result | Reference |
| Carrageenan-Induced Peritonitis | TNF-α | This compound (30 & 100 mg/kg) | Significant reduction in peritoneal fluid | [1] |
| Carrageenan-Induced Peritonitis | IL-1β | This compound (30 & 100 mg/kg) | Significant reduction in peritoneal fluid | [1] |
| Ethanol-Induced Gastric Ulcer | TNF-α | This compound | Decreased levels | [3][4] |
| Ethanol-Induced Gastric Ulcer | IL-6 | This compound | Decreased levels | [3][4] |
Table 3: Effect of this compound on Other Inflammatory Markers
| Model | Marker | Treatment | Effect | Reference |
| Ethanol-Induced Gastric Ulcer | COX-2 | This compound | Selective inhibition | [3][4] |
| Ethanol-Induced Gastric Ulcer | iNOS | This compound | Downregulated | [3][4][5] |
| Ethanol-Induced Gastric Ulcer | PGE2 | This compound | Elevated levels (protective) | [3][5] |
| LPS-stimulated RAW 264.7 cells | NF-κB | This compound | Suppressed translocation to nucleus | [1][6] |
| LPS/IFN-γ-stimulated RAW 264.7 cells | Nitric Oxide (NO) | This compound (51±3.81 µg/mL) | 78.9% inhibition | [1] |
Visualized Mechanisms and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
The diagram below illustrates the molecular mechanism by which this compound mitigates the inflammatory response. Inflammatory stimuli activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound intervenes by inhibiting NF-κB translocation and suppressing the expression and function of enzymes like COX-2 and iNOS.[1][3][4]
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow: Carrageenan-Induced Peritonitis Model
This workflow outlines the key steps for assessing the anti-inflammatory effects of this compound using the carrageenan-induced peritonitis model in mice.[1]
Caption: Workflow for the carrageenan-induced peritonitis assay.
Experimental Protocols
Protocol 1: Carrageenan-Induced Peritonitis in Mice
This protocol is designed to evaluate the ability of this compound to inhibit leukocyte migration into the peritoneal cavity, a key event in acute inflammation.[1]
A. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% Tween 80 in normal saline or DMSO/Tween-80)
-
Lambda Carrageenan (Type IV)
-
Phosphate-Buffered Saline (PBS), sterile
-
Turk's solution (for leukocyte counting)
-
Dexamethasone (positive control)
-
Male Swiss albino mice (or similar strain), 6-8 weeks old
-
Standard laboratory equipment (syringes, gavage needles, centrifuges, hemocytometer, microscope)
-
ELISA kits for mouse TNF-α and IL-1β
B. Procedure
-
Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide mice into desired groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Administer vehicle orally.
-
Group 2 (Carrageenan Control): Administer vehicle orally.
-
Group 3 (this compound 30 mg/kg): Administer this compound (30 mg/kg) orally.
-
Group 4 (this compound 100 mg/kg): Administer this compound (100 mg/kg) orally.
-
Group 5 (Positive Control): Administer Dexamethasone (e.g., 5 mg/kg, i.p.).
-
-
-
Inflammation Induction: One hour after oral administration of the test compounds, induce peritonitis by injecting 0.5 mL of 1% carrageenan solution (w/v in sterile saline) intraperitoneally into all mice except the vehicle control group (which receives saline).[1]
-
Peritoneal Lavage: Four hours after the carrageenan injection, euthanize the mice by cervical dislocation.[1]
-
Inject 3 mL of sterile, cold PBS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Aspirate the peritoneal fluid carefully, collecting the maximum possible volume.
-
Cell Counting:
-
Centrifuge a small aliquot of the peritoneal fluid.
-
Resuspend the cell pellet in a known volume of PBS.
-
Dilute the cell suspension with Turk's solution.
-
Count the total number of leukocytes using a hemocytometer.
-
Prepare a smear of the peritoneal fluid on a glass slide, stain with a differential stain (e.g., Giemsa), and perform a differential count of neutrophils under a microscope.
-
-
Cytokine Analysis:
-
Centrifuge the remaining peritoneal fluid at high speed (e.g., 10,000 rpm for 10 min) at 4°C.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[1]
-
C. Data Analysis
-
Calculate the percentage inhibition of leukocyte/neutrophil migration compared to the carrageenan control group.
-
Compare cytokine levels between treated and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Carrageenan-Induced Paw Edema in Mice/Rats
This is a classic and highly reproducible model for screening acute anti-inflammatory activity.[7][8][9] It measures the ability of a compound to reduce local edema formation.
A. Materials and Reagents
-
This compound
-
Vehicle
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Indomethacin or other NSAID (positive control)
-
Male Wistar rats or Swiss albino mice
-
Digital Plethysmometer or calipers
-
Standard laboratory equipment
B. Procedure
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize animals as described in Protocol 1.
-
Gently mark the right hind paw of each animal just below the tibiotarsal joint.
-
Measure the initial volume (V₀) of the right hind paw using a plethysmometer.[7]
-
-
Grouping and Dosing:
-
Group the animals as described in Protocol 1.
-
Administer this compound, vehicle, or a positive control (e.g., Indomethacin, 5 mg/kg) orally or intraperitoneally.[7]
-
-
Inflammation Induction: 30-60 minutes after compound administration, inject 0.1 mL (for rats) or 50 µL (for mice) of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[7][9][10]
-
Edema Measurement:
-
Euthanasia: After the final measurement, euthanize the animals.
C. Data Analysis
-
Calculate Paw Edema: The increase in paw volume is calculated as (Vₜ - V₀).
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Compare the results between groups using appropriate statistical methods. A dose-dependent reduction in paw edema indicates anti-inflammatory activity.[7]
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms | Faculty of Veterinary Medicine [aun.edu.eg]
- 6. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii [hero.epa.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing the Zebrafish Embryo Model to Investigate the Anti-Angiogenic Properties of Girinimbine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The inhibition of angiogenesis is therefore a promising strategy in cancer therapy.[2] Girinimbine, a carbazole alkaloid isolated from the stem bark and root of the curry tree (Murraya koenigii), has demonstrated significant anti-angiogenic activity both in vitro and in vivo.[2][3] This document provides detailed protocols for utilizing the zebrafish (Danio rerio) embryo model to screen and characterize the anti-angiogenic effects of this compound. The zebrafish is an ideal vertebrate model for this purpose due to its rapid development, optical transparency which allows for real-time imaging of blood vessel formation, and high fecundity, making it suitable for high-throughput screening.[1][4]
Principle of the Assay: The zebrafish embryo develops a simple and highly stereotyped vascular pattern. The intersegmental vessels (ISVs) grow from the dorsal aorta at predictable time points, making them excellent endpoints for assessing angiogenesis.[5] This assay involves exposing zebrafish embryos at an early developmental stage (24 hours post-fertilization) to this compound. The compound's effect on the formation of ISVs is then observed and quantified at a later stage (72 hpf).[2] A reduction or disruption in the normal pattern of ISV development indicates potential anti-angiogenic activity. Visualization is typically achieved through endogenous alkaline phosphatase staining, which specifically marks the developing blood vessels.[2]
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Maintain adult zebrafish in a controlled environment with a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding tanks with male and female zebrafish (2:1 ratio) the evening before embryos are needed. Place a divider between them.
-
Spawning: Remove the divider in the morning at the beginning of the light cycle to induce spawning.
-
Embryo Collection: Collect fertilized eggs within 30 minutes of spawning.
-
Incubation: Wash the embryos with system water and incubate them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2) at 28.5°C.
-
Pigmentation Inhibition (Optional but Recommended): To improve optical clarity for imaging, add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium starting from 24 hours post-fertilization (hpf) to prevent pigment formation.[5]
Preparation of Treatment Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the this compound stock solution in E3 embryo medium to the desired final concentrations. A concentration of 20 μg/mL has been shown to be effective.[2]
-
Vehicle Control: Prepare a DMSO control solution in E3 medium with the same final DMSO concentration as the highest this compound concentration (e.g., 1% DMSO).[2]
-
Positive Control: Prepare a working solution of a known angiogenesis inhibitor, such as SU5416 at 0.25 μg/mL, to validate the assay.[2]
Anti-Angiogenesis Assay in Zebrafish Embryos
-
At 24 hpf, manually dechorionate the embryos using fine forceps.
-
Select healthy, normally developing embryos and randomly distribute them into the wells of a 24-well plate (10-15 embryos per well).
-
Remove the E3 medium and add the prepared treatment solutions (this compound, vehicle control, positive control) to the respective wells.
-
Incubate the embryos at 28.5°C for 24 hours (from 24 hpf to 48 hpf).[2]
-
After the 24-hour treatment period, carefully remove the treatment solutions.
-
Wash the embryos twice with fresh E3 medium.
-
Add fresh E3 medium to each well and continue incubation at 28.5°C for another 24 hours, up to 72 hpf.[2]
Blood Vessel Visualization: Whole-Mount Alkaline Phosphatase Staining
-
At 72 hpf, euthanize the embryos by placing them in an ice-water bath.
-
Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.[2]
-
The next day, wash the embryos three times for 5 minutes each with PBS containing 0.1% Tween 20 (PBST).
-
Permeabilize the embryos by incubating in 100% methanol for at least 30 minutes at -20°C.
-
Rehydrate the embryos through a graded methanol/PBST series (75%, 50%, 25% methanol in PBST) for 5 minutes at each step.
-
Wash twice with PBST.
-
Equilibrate the embryos in NTMT buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂, 0.1% Tween 20).
-
Prepare the staining solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the NTMT buffer according to the manufacturer's instructions.
-
Incubate the embryos in the staining solution in the dark at room temperature. Monitor the color development under a stereomicroscope. The ISVs will stain a dark purple/blue color.
-
Once the desired staining intensity is reached, stop the reaction by washing the embryos several times with PBST.
-
Post-fix the embryos in 4% PFA for 20 minutes.
-
Store the stained embryos in PBS at 4°C until imaging.
Imaging and Data Quantification
-
Mount the stained embryos in 3% methylcellulose on a glass slide for lateral orientation.
-
Capture images of the trunk region, focusing on the ISVs, using a microscope equipped with a digital camera.
-
Qualitative Analysis: Visually score embryos for defects in ISV formation, such as truncation, absence, or abnormal branching, compared to the vehicle control.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to quantify angiogenesis.[5]
-
Count the number of complete ISVs per embryo.
-
Measure the total length of the ISVs.
-
Calculate the percentage of embryos exhibiting an anti-angiogenic phenotype.
-
Data Presentation
Table 1: In Vivo Anti-Angiogenic Activity of this compound in Zebrafish Embryos
| Compound | Concentration | Treatment Duration | Observation Time | Observed Effect on Intersegmental Vessels (ISVs) | Reference |
|---|---|---|---|---|---|
| This compound | 20 µg/mL | 24 hours (from 24-48 hpf) | 72 hpf | Effective inhibition and disruption of vessel formation. | [2] |
| SU5416 (Positive Control) | 0.25 µg/mL | 24 hours (from 24-48 hpf) | 72 hpf | Profound inhibition of vessel formation. | [2] |
| DMSO (Vehicle Control) | 1% | 24 hours (from 24-48 hpf) | 72 hpf | Well-developed and regularly arranged ISVs. |[2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| HUVECs | Human Umbilical Vein Endothelial Cells | 5.0 ± 0.57 | [2] |
| CCD-841 | Normal Human Colon Cells | 20.32 ± 0.41 | [2] |
| HT-29 | Human Colorectal Adenocarcinoma | 4.79 ± 0.74 (at 24h) |[6] |
Visualizations
Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.
Caption: Proposed mechanism of this compound's anti-angiogenic action.
Discussion and Interpretation: The results from the zebrafish embryo assay provide strong in vivo evidence of a compound's anti-angiogenic potential.[2] this compound has been shown to effectively disrupt neovascularization in this model.[2][3] The mechanism is believed to involve the regulation of pro-angiogenic and anti-angiogenic proteins.[2] In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) suggest that this compound inhibits endothelial cell proliferation, migration, and tube formation, key steps in the angiogenic process.[2] A proteome profiler array indicated that this compound's effects may be mediated through the regulation of growth factors like VEGF and bFGF and their corresponding receptors.[2] The proposed signaling pathway diagram illustrates this potential mechanism, where this compound interferes with the VEGF signaling cascade that is crucial for angiogenesis. While the zebrafish model is a powerful screening tool, further mechanistic studies are necessary to fully elucidate the precise molecular targets of this compound in the context of angiogenesis inhibition.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. In vitro and in vivo anti-angiogenic activity of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Girinimbine on Nitric Oxide Production in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory effects of girinimbine, a carbazole alkaloid, by focusing on its ability to modulate nitric oxide (NO) production in the murine macrophage cell line RAW 264.7. The protocols detailed below are foundational for screening and characterizing compounds with potential therapeutic applications in inflammatory diseases.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages, key players in the immune system, produce pro-inflammatory mediators like nitric oxide (NO) upon activation by stimulants such as lipopolysaccharide (LPS). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. This compound has been identified as a potent inhibitor of NO production in LPS-stimulated RAW 264.7 cells.[1] This inhibitory action is primarily attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, including that of iNOS.[1]
This document outlines the detailed protocols for cell culture, cytotoxicity assessment, and NO production measurement to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on NO production and cell viability in RAW 264.7 cells.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µg/mL) | NO Concentration (µM) | % Inhibition of NO Production |
| Unstimulated Control | - | 1.14 ± 0.05 | - |
| LPS-Stimulated Control | - | 36.7 ± 1.2 | 0% |
| This compound + LPS | 51 ± 3.81 | 7.74 ± 0.85 | 78.9% |
Data is presented as the mean ± standard deviation.[1]
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells
| This compound Concentration (µg/mL) | Cell Viability |
| 3.13 - 100 | No significant antiproliferative effect |
Cell viability was assessed using the MTT assay after 24 hours of exposure.[1]
Experimental Protocols
RAW 264.7 Cell Culture
This protocol describes the standard procedure for maintaining and subculturing the RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Procedure:
-
Maintenance: Culture RAW 264.7 cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Refresh the culture medium every 2-3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
To detach the cells, do not use trypsin. Instead, add fresh medium and gently dislodge the cells using a cell scraper.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.
-
Seed new T-75 flasks at a split ratio of 1:3 to 1:6.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed effects on NO production are not due to cell death.
Materials:
-
RAW 264.7 cells
-
This compound stock solution (dissolved in DMSO)
-
Complete Growth Medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of Complete Growth Medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in Complete Growth Medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Nitric Oxide Measurement (Griess Assay)
This protocol measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
Lipopolysaccharide (LPS) stock solution (1 mg/mL in sterile water)
-
Complete Growth Medium
-
96-well plates
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/well in 100 µL of Complete Growth Medium. Incubate for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include an unstimulated control, an LPS-only control, and this compound-only controls.
-
Incubate the plate for 20-24 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 50 µL of the Griess Reagent to each well containing the supernatant.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on RAW 264.7 cells.
Signaling Pathway of this compound's Action
References
Troubleshooting & Optimization
Optimizing Girinimbine Concentration for IC50 Determination in Different Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Girinimbine in cancer cell line studies. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported IC50 values to facilitate accurate and efficient experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the determination of this compound's IC50 values in various cancer cell lines.
Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Density: The initial number of cells seeded can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve 50% inhibition. It is crucial to standardize the cell seeding density across all experiments.[1]
-
Solvent Concentration: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure the final solvent concentration in your culture medium is consistent and below a cytotoxic threshold (typically ≤ 0.1%).
-
Compound Stability: Natural compounds can be sensitive to light and temperature. Ensure proper storage of your this compound stock solution and minimize its exposure to light during experiments.
-
Assay Interference: As a natural product, this compound may interfere with the MTT assay. This can lead to falsely elevated cell viability readings.[2][3] Consider running a control without cells to check for direct reduction of MTT by this compound.
Q2: I am observing an increase in absorbance (cell viability) at higher concentrations of this compound in my MTT assay. Is this expected?
A2: This is a known phenomenon with some natural compounds and can be attributed to:
-
Compound Interference: this compound might directly reduce the MTT reagent to its formazan product, leading to a color change independent of cell viability.[4][5] To test for this, incubate this compound with MTT in cell-free media and measure the absorbance.
-
Increased Metabolic Activity: At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity and consequently higher MTT reduction, which can be misinterpreted as increased viability.[4]
Q3: How do I choose the optimal concentration range for this compound in my IC50 experiment?
A3: Start with a broad range of concentrations in a preliminary experiment. Based on existing literature, this compound has shown IC50 values ranging from approximately 4 µg/mL to over 30 µg/mL in different cell lines.[6] A good starting point would be a serial dilution covering a range from 0.1 µg/mL to 100 µg/mL. Based on the results of this initial screen, you can then perform a more detailed experiment with a narrower range of concentrations centered around the estimated IC50.
Q4: The formazan crystals are not dissolving completely in the solubilization solution. What should I do?
A4: Incomplete dissolution of formazan crystals will lead to inaccurate absorbance readings.
-
Ensure Complete Removal of Media: Before adding the solubilization solvent (e.g., DMSO), make sure to remove as much of the cell culture medium as possible without disturbing the formazan crystals.
-
Adequate Shaking: After adding the solvent, shake the plate thoroughly on a plate shaker for at least 10 minutes to ensure complete dissolution.[7]
-
Pipetting: Gently pipette the solution up and down in each well to aid dissolution.
Q5: Should I use a specific type of assay for determining this compound's cytotoxicity?
A5: While the MTT assay is commonly used, its susceptibility to interference from natural compounds like this compound is a drawback.[2][3] Consider using alternative assays to confirm your results, such as:
-
SRB (Sulforhodamine B) assay: This assay measures cell protein content and is less prone to interference from colored compounds.
-
ATP-based assays: These assays measure the level of ATP in viable cells and are generally considered more sensitive and reliable.[3]
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity and can be used to count viable and non-viable cells.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Exposure Time (hours) | Assay Method |
| HT-29 | Colon Cancer | 4.79 ± 0.74 | ~17.9 | 24 | MTT |
| A549 | Lung Cancer | 6.2 | ~23.2 | Not Specified | Not Specified |
| MDA-MB-453 | Breast Cancer | Not explicitly stated, but showed dose-dependent inhibition | Not explicitly stated, but showed dose-dependent inhibition | 24, 48, 72 | MTT |
| Raji | Burkitt's Lymphoma | 6.0 (50% inhibition rate) | ~22.4 | 48 | Immunofluorescence |
| HL-60 | Promyelocytic Leukemia | > 26.3 (for superoxide inhibition) | > 98.3 | Not Applicable | Superoxide Dismutase Assay |
Note: The conversion from µg/mL to µM is approximated based on the molecular weight of this compound (267.33 g/mol ).
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting low yield of Girinimbine during extraction and purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Girinimbine during extraction and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What are the most common causes for a low yield of this compound during the extraction process?
Low yields of this compound can stem from several factors throughout the extraction and purification workflow. The most critical factors include the choice of plant material, the extraction parameters, and the purification methodology. Key areas to investigate are:
-
Plant Material: The concentration of this compound, a carbazole alkaloid, can vary significantly depending on the part of the Murraya koenigii (curry tree) used. The roots and stem bark are reported to be the richest sources.[1][2][3] The geographical origin, age, and harvesting time of the plant can also influence the concentration of bioactive compounds.
-
Extraction Solvent and Method: The efficiency of the extraction is highly dependent on the solvent's polarity and its ability to solubilize this compound.[4] Non-polar solvents like petroleum ether and hexane have been successfully used.[1][2] The extraction method itself, such as maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction, will also impact the efficiency.[4]
-
Extraction Parameters: Factors like temperature, extraction duration, and the solvent-to-solid ratio are crucial.[4][5][6] Prolonged extraction times do not always lead to higher yields and can sometimes lead to the degradation of the target compound.[4] Each of these parameters must be optimized to maximize the recovery of this compound.[5][6]
-
Material Preparation: The physical state of the plant material is important. Dried and finely ground material will have a larger surface area, facilitating better solvent penetration and extraction of the desired compounds.[4]
Question 2: My crude extract is potent, but I'm losing a significant amount of this compound during purification. What could be the issue?
Significant loss during the purification stage, typically column chromatography, often points to issues with the stationary phase, mobile phase, or the stability of the compound.
-
Column Chromatography Conditions: The choice of adsorbent (e.g., silica gel) and the solvent system (mobile phase) is critical. An improperly selected solvent system can lead to poor separation, resulting in broad peaks and difficulty in isolating the pure compound. This can lead to fractions containing this compound being discarded with other impurities.
-
Compound Degradation: this compound, like many natural products, can be sensitive to factors such as pH, light, and temperature. Exposure to harsh conditions during purification can lead to degradation.
-
Co-elution with Other Compounds: Murraya koenigii is a rich source of various carbazole alkaloids and other phytochemicals.[1][7] Some of these may have similar polarities to this compound, making separation difficult and leading to the loss of the target compound in mixed fractions.
Question 3: How can I optimize my extraction parameters to improve the yield of this compound?
Optimization of extraction parameters is a critical step to enhance the yield.[5][6] A systematic approach like Response Surface Methodology (RSM) can be employed to study the effects of multiple variables.[5][6] Key parameters to optimize include:
-
Solvent Selection: Start with non-polar solvents like petroleum ether or hexane, which have been documented for successful this compound extraction.[1][2] You can also test a range of solvents with varying polarities to find the optimal one for your specific plant material.
-
Temperature: Higher temperatures can increase extraction efficiency, but they can also lead to the degradation of thermolabile compounds. An optimal temperature needs to be determined.
-
Extraction Time: The duration of the extraction should be sufficient to allow for the complete extraction of this compound without causing its degradation.[4]
-
Solvent-to-Solid Ratio: This ratio should be optimized to ensure that there is enough solvent to extract the compound effectively without being excessively dilute, which can complicate the downstream processing.[4]
Quantitative Data Summary
The yield of this compound can vary based on the plant part used and the extraction and purification methods employed. The following table summarizes reported yields from scientific literature.
| Plant Part | Starting Material (Weight) | Extraction Solvent | Purification Method | Final Yield of this compound (mg) | Yield (%) | Reference |
| Stem Bark | 1,100 g (1.1 kg) | Petroleum Ether | Column Chromatography | Not explicitly stated, but this compound was afforded. | - | [2] |
| Roots & Stem Bark | 700 g (Roots) & 1,100 g (Stem Bark) | Hexane, Chloroform, Ethyl Acetate | Column Chromatography | 328.5 mg | ~0.018% (based on total starting material) | [1] |
Experimental Protocols
Below are detailed methodologies for the extraction and purification of this compound based on established laboratory practices.
Protocol 1: Extraction of this compound from Murraya koenigii Stem Bark
-
Preparation of Plant Material:
-
Collect fresh stem bark of Murraya koenigii.
-
Air-dry the bark in the shade for several days until it is completely dry and brittle.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Take a known quantity of the powdered bark (e.g., 1.1 kg) and place it in a large container.[2]
-
Soak the powder in a non-polar solvent like petroleum ether for three days at room temperature.[2] Ensure the solvent completely covers the plant material.
-
After three days, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of the Column:
-
Use a glass column of appropriate size and pack it with silica gel (70-230 mesh) as the stationary phase. The slurry packing method is generally preferred.
-
-
Loading the Sample:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase solvent.
-
Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent like chloroform.[2]
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.
-
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the experimental workflow for this compound extraction and a logical troubleshooting guide for low yield issues.
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. ukm.my [ukm.my]
- 2. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S. [mdpi.com]
- 3. The Growth Suppressing Effects of this compound on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Optimizing Extraction, Anti-Inflammatory Potential, and GC-Ms Analysis of this compound from Curry Tree Roots: A Comprehensive Study - IJFMR [ijfmr.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Girinimbine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Girinimbine in their cancer cell line experiments. As a naturally occurring carbazole alkaloid, this compound has demonstrated promising anti-cancer properties by inducing apoptosis and inhibiting key signaling pathways. However, as with many anti-cancer agents, the development of resistance can be a significant challenge. This guide offers insights into potential resistance mechanisms and strategies to overcome them, based on current cancer biology research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in sensitive cancer cells?
This compound exerts its anti-cancer effects through a multi-faceted approach. Primarily, it induces apoptosis (programmed cell death) through both the intrinsic and extrinsic pathways.[1][2][3] This involves the activation of caspases, upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of anti-apoptotic proteins like Bcl-2.[1][2] Additionally, this compound can cause cell cycle arrest, typically at the G0/G1 phase, preventing cancer cell proliferation.[1][4][5] A key aspect of its mechanism is the inhibition of critical cell survival signaling pathways, including the MEK/ERK and STAT3 pathways.[6][7][8][9]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on its known targets (MEK/ERK and STAT3 pathways), we can hypothesize several potential mechanisms:
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Target Alteration: Genetic mutations in the components of the MEK/ERK or STAT3 pathways could alter the binding site of this compound, reducing its efficacy.
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Upregulation of Pro-Survival Pathways: Cancer cells might compensate for the inhibition of MEK/ERK and STAT3 by activating alternative survival pathways.
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, lowering its intracellular concentration.
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Enhanced DNA Damage Repair: If this compound's apoptotic effects are partly mediated by inducing DNA damage, an upregulation of DNA repair mechanisms could confer resistance.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation could lead to the expression of genes that promote survival and resistance.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
To confirm resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both your suspected resistant cell line and the parental (sensitive) cell line. A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line would indicate resistance.
-
Western Blot Analysis: Compare the protein expression levels of key signaling molecules in the MEK/ERK and STAT3 pathways (e.g., phosphorylated ERK, phosphorylated STAT3) between sensitive and suspected resistant cells after this compound treatment. Resistant cells might show sustained activation of these pathways despite treatment.
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to compare the extent of apoptosis induced by this compound in sensitive versus suspected resistant cells. A reduced apoptotic response in the latter would suggest resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response assay to quantify the change in IC50 value. 2. Investigate Mechanism: Analyze the activation status of the MEK/ERK and STAT3 pathways via Western blot. Sequence key pathway components for potential mutations. 3. Combination Therapy: Consider co-treating with an inhibitor of a potential bypass pathway. For example, if the PI3K/Akt pathway is upregulated, a PI3K inhibitor could restore sensitivity. |
| Drug Inactivation | 1. Check Drug Stability: Ensure proper storage of this compound solution. Prepare fresh solutions for each experiment. 2. Metabolic Inactivation: Test for the expression of metabolic enzymes that could be inactivating the compound. |
| Experimental Variability | 1. Cell Line Authenticity: Verify the identity of your cell line through STR profiling. 2. Consistent Passaging: Maintain a consistent cell passage number for your experiments, as high passage numbers can lead to phenotypic changes. |
Issue 2: No Inhibition of MEK/ERK or STAT3 Signaling Despite this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Target Mutation | 1. Sequence Analysis: Sequence the genes encoding for MEK1/2 and STAT3 to identify potential mutations that could prevent this compound binding. |
| Pathway Reactivation | 1. Upstream Activation: Investigate for amplification or activating mutations in upstream components like Ras or Raf via sequencing or copy number variation analysis. 2. Downstream Analysis: Assess if downstream components of the pathway are constitutively active. |
| Alternative Pathway Activation | 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of other signaling pathways that could be compensating for MEK/ERK and STAT3 inhibition. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | Fold Resistance |
| Parental HCT116 | 15.2 ± 1.8 | 8.5 ± 1.1 | 1.0 |
| HCT116-GR (this compound Resistant) | 85.7 ± 5.3 | 52.1 ± 4.7 | 5.6 |
| Parental A549 | 19.0 ± 2.1 | 11.3 ± 1.5 | 1.0 |
| A549-GR (this compound Resistant) | 112.4 ± 8.9 | 78.6 ± 6.2 | 5.9 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and establish an IC50 value.
-
Methodology:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MEK/ERK and STAT3 pathways.
-
Methodology:
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Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Strategies to address hypothesized this compound resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Working with Girinimbine and Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the cytotoxic effects of Girinimbine on normal, non-cancerous cell lines. Our goal is to help you navigate potential experimental challenges and ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to normal cell lines?
A1: Generally, this compound exhibits selective cytotoxicity, showing significant anti-proliferative and apoptotic effects on various cancer cell lines while having minimal to no cytotoxic impact on normal cells at similar concentrations.[1][2][3] For instance, studies have reported no significant antiproliferative effects on normal colon cells (CCD-18Co), normal liver cells (WRL-68), and normal lung cells (MRC-5) at concentrations that are cytotoxic to cancer cells.[1][2][4][5]
Q2: What is the mechanism of this compound's selectivity towards cancer cells?
A2: this compound's selective action against cancer cells is primarily attributed to the induction of apoptosis (programmed cell death) through the intrinsic and extrinsic pathways.[2][6] In cancer cells, it has been shown to upregulate pro-apoptotic proteins like Bax and p53, downregulate anti-apoptotic proteins like Bcl-2, and activate caspases 3, 8, and 9.[1][2][6] It can also cause cell cycle arrest at the G0/G1 phase.[1][7] These pathways are typically not activated in normal cells by this compound at therapeutic concentrations.
Q3: How do I determine a safe and effective concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response experiment using a cytotoxicity assay like the MTT or LDH assay on your specific normal cell line. This will help you determine the concentration range where cell viability remains high (ideally >90%). As a starting point, published studies have used concentrations up to 380 μM on WRL-68 normal liver cells and 100 μg/mL on CCD-18Co normal colon cells without observing significant toxicity.[1][2]
Q4: Can the solvent used to dissolve this compound cause cytotoxicity?
A4: Yes, the solvent can be a source of cytotoxicity. Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound. High concentrations of DMSO can be toxic to cells. It is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments to account for any solvent-related effects.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the effects of this compound on normal cell lines.
| Issue | Potential Cause | Recommended Solution |
| High variability in results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effect: Evaporation from wells on the edge of the plate. | 1. Ensure the cell suspension is homogenous before seeding. 2. Calibrate pipettes and use consistent technique. 3. Avoid using the outermost wells of the plate for critical measurements; fill them with sterile PBS or media instead. |
| Unexpected cytotoxicity observed in normal cell lines. | 1. High concentration of this compound: The concentration used may exceed the tolerance of your specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: Mycoplasma or bacterial contamination can stress cells and increase their sensitivity. 4. Incorrect cell line: Misidentification or contamination of the cell line. | 1. Perform a dose-response curve to find the non-toxic concentration range. 2. Ensure the final solvent concentration is low (e.g., <0.5% DMSO) and include a vehicle control. 3. Regularly test cell cultures for contamination. 4. Authenticate your cell line using methods like STR profiling. |
| Low absorbance values in MTT/WST assays. | 1. Low cell density: Too few cells were seeded. 2. Reduced metabolic activity: this compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects. 3. Incorrect incubation time: Insufficient incubation with the assay reagent. | 1. Optimize the initial cell seeding density for your assay duration. 2. Complement the MTT assay with a direct cell counting method (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH assay). 3. Ensure the incubation time with the reagent is optimized as per the manufacturer's protocol. |
| High background signal in the control wells. | 1. Media interference: Phenol red or other components in the culture medium can interfere with absorbance readings. 2. Compound interference: this compound itself may react with the assay reagent. | 1. Use phenol red-free medium for the assay if possible. Measure background absorbance from medium-only wells and subtract it from all readings. 2. Run a control with this compound in cell-free medium to check for direct reaction with the assay dye. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound on various normal and cancer cell lines.
Table 1: Effect of this compound on Normal Cell Lines
| Cell Line | Cell Type | Result | Concentration | Citation |
| CCD-18Co | Normal Human Colon | No significant antiproliferative effect | Up to 100 µg/mL | [1] |
| WRL-68 | Normal Human Liver | No signs of toxicity | Up to 380 µM | [2] |
| MRC-5 | Normal Human Lung | Selectivity Index > 2 (Less toxic than on A549 cancer cells) | IC50 > 29 µg/mL | [4][5] |
| RAW 264.7 | Murine Macrophage | No significant antiproliferative effect | Up to 100 µg/mL | [1] |
Table 2: Cytotoxicity of this compound on Selected Cancer Cell Lines (for comparison)
| Cell Line | Cancer Type | IC50 Value | Time | Citation |
| HT-29 | Human Colon Cancer | 4.79 ± 0.74 µg/mL | 24h | [1] |
| A549 | Human Lung Cancer | 19.01 µM (approx. 5.3 µg/mL) | 24h | [2] |
| A549 | Human Lung Cancer | 6.2 µg/mL | Not Specified | [4][5] |
| HepG2 | Human Liver Cancer | 61 ± 2.3 µM | 24h | [3][7] |
| HepG2 | Human Liver Cancer | 56 ± 3.6 µM | 48h | [3][7] |
| HepG2 | Human Liver Cancer | 40 ± 2.7 µM | 72h | [3][7] |
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁵ cells/mL) in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 550-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if cells are in suspension) or take care not to disturb adherent cells. Transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the mixture to each well containing the supernatant.[3]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Determine cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to studying this compound's effects.
Caption: Apoptotic pathway induced by this compound in cancer cells.
Caption: Standard experimental workflow for assessing cytotoxicity.
Caption: A logical guide for troubleshooting unexpected results.
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Growth Suppressing Effects of this compound on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Girinimbine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of Girinimbine, a promising but challenging carbazole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a carbazole alkaloid isolated from the curry tree (Murraya koenigii).[1] It has demonstrated significant potential in preclinical studies for its anti-inflammatory and anticancer properties.[2][3] However, like many naturally derived hydrophobic compounds, this compound is presumed to have low oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids—a critical first step for absorption.[4][5] Challenges in oral drug delivery often stem from poor dissolution, permeability, and solubility.[5]
Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble drugs like this compound?
A2: The most effective strategies focus on improving the drug's solubility and dissolution rate. For compounds like this compound, nanotechnology-based formulations are a leading approach.[4][6] Key methods include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate hydrophobic drugs, protecting them from degradation and enhancing absorption.[7]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[5][8][9] This process enhances the solubilization of the drug.[5]
-
Nanocrystals: These are pure drug particles with a reduced size in the nanometer range, which increases the surface area for dissolution, thereby improving solubility and bioavailability.[10][11]
Q3: How do nanoformulations improve bioavailability in vivo?
A3: Nanoformulations enhance oral bioavailability through several mechanisms:
-
Increased Surface Area: Reducing the particle size to the nanoscale dramatically increases the surface-area-to-volume ratio, leading to a higher dissolution rate.[11]
-
Enhanced Solubility: Formulations like SNEDDS create a nanoemulsion in the gut, keeping the drug in a solubilized state, which facilitates absorption.[5]
-
Improved Permeability: The small size and lipidic nature of nanoparticles can facilitate transport across the intestinal epithelial barrier.[12][13]
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Bypassing First-Pass Metabolism: Some lipid-based nanoformulations can promote lymphatic uptake, which allows a portion of the absorbed drug to bypass the liver's first-pass metabolism, increasing systemic availability.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and in vivo testing of this compound nanoformulations.
Problem 1: Low drug loading or encapsulation efficiency in my Solid Lipid Nanoparticle (SLN) formulation.
Answer: Low drug loading is a common challenge with SLNs. Several factors could be responsible. Consider the following troubleshooting steps.
-
This compound Solubility in Lipid: Ensure that this compound has high solubility in the solid lipid you have selected. If the drug is not sufficiently soluble in the molten lipid, it will be expelled during the lipid recrystallization process upon cooling.
-
Solution: Screen various solid lipids (e.g., Compritol®, Precirol®, stearic acid) to find one that can dissolve a higher amount of this compound at a temperature above the lipid's melting point.
-
-
Lipid Matrix Crystallinity: A highly ordered, perfect crystalline lipid matrix will leave little room for drug molecules, leading to drug expulsion.
-
Solution: Consider formulating a Nanostructured Lipid Carrier (NLC), which is a second-generation system that combines solid and liquid lipids. The imperfections in this mixed lipid matrix create more space to accommodate the drug, increasing loading capacity.[7]
-
-
Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing drug leakage.
-
Solution: Optimize the surfactant concentration. Too little may lead to particle aggregation and drug expulsion, while too much can have toxicity implications.
-
Problem 2: My Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation turns cloudy or shows drug precipitation upon dilution.
Answer: This indicates that the formulation is not forming a stable nanoemulsion, and the drug is falling out of solution. The issue likely lies in the selection and ratio of the oil, surfactant, and co-surfactant.
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Poor Emulsification: The chosen surfactant/co-surfactant mixture (Smix) may not be effective at reducing the interfacial tension between the oil and aqueous phases.
-
Solution: The selection of excipients is crucial.[5] Screen different oils for high this compound solubility. Then, screen various surfactants (e.g., Tween 80, Kolliphor® RH40) and co-surfactants (e.g., Transcutol®, PEG 400) for their ability to emulsify the chosen oil. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that yield a large, stable nanoemulsion region.[14][15]
-
-
Drug Overloading: You may be trying to load more this compound than the formulation can keep solubilized upon dilution.
-
Solution: Determine the maximum solubility of this compound in the optimized blank SNEDDS formulation. Do not exceed this concentration. If higher doses are needed, you may need to re-optimize the formulation with different excipients that have a higher solubilization capacity.
-
Problem 3: I observe high inter-animal variability in my in vivo pharmacokinetic study.
Answer: High variability is a frequent challenge in oral bioavailability studies and can be caused by both formulation-related and physiological factors.
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Formulation Instability: If your SNEDDS or SLN formulation is not robust, its behavior could be inconsistent in the gastrointestinal tract.
-
Solution: Perform rigorous stability tests on your formulation. For SNEDDS, ensure that it forms a nanoemulsion with a consistent and narrow particle size distribution upon dilution in different biorelevant media (e.g., simulated gastric and intestinal fluids).[5] For SLNs, check for particle size changes or drug leakage over time.
-
-
Physiological Variables: The "food effect" is a major source of variability. The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, affecting how a lipid-based formulation behaves.
-
Solution: Standardize your in vivo protocol. Ensure all animals are fasted for a consistent period before dosing. Administer the formulation with a fixed volume of water. Acknowledging the potential for a food effect is important when interpreting results.
-
Troubleshooting Flowchart
Below is a diagnostic flowchart to help troubleshoot poor in vivo results with this compound formulations.
Data Presentation
Illustrative Pharmacokinetic Data for Nanoformulations
No specific in vivo pharmacokinetic data for this compound nanoformulations has been published to date. The following table presents representative data from a study on another poorly water-soluble compound, Amiodarone, to illustrate the potential enhancement in bioavailability that can be achieved with a nanoformulation (nanocrystals) compared to a conventional drug solution. This data serves as a benchmark for what researchers might expect.
Table 1: Illustrative Pharmacokinetic Parameters of Amiodarone Nanocrystals (AMH-NCs) vs. Amiodarone Solution Following Oral Administration in Rats.
| Parameter | Amiodarone Solution | Amiodarone Nanocrystals (AMH-NCs) | Fold Increase |
| Cmax (ng/mL) | 215.4 ± 18.7 | 410.2 ± 35.6 | 1.9 |
| Tmax (h) | 4.0 ± 0.5 | 2.5 ± 0.5 | N/A |
| AUC0-t (ng·h/mL) | 1485.3 ± 135.2 | 3125.8 ± 298.4 | 2.1 |
(Data adapted from a study on Amiodarone nanocrystals for illustrative purposes.[11])
Experimental Protocols & Workflows
General Workflow for Nanoformulation Development
The development and testing of a nanoformulation for enhancing this compound's bioavailability follows a logical progression from formulation to in vivo validation.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method, a widely used technique for preparing SLNs.[16]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
Methodology:
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., 1-2% w/v) in purified water. Heat this solution to approximately 5-10°C above the melting point of the chosen solid lipid.
-
Prepare the Lipid Phase: Weigh the solid lipid (e.g., 5% w/v) and the required amount of this compound. Melt the lipid completely in a beaker on the hot plate stirrer. Once melted, add the this compound and stir until it is fully dissolved in the molten lipid. Maintain the temperature 5-10°C above the lipid's melting point.
-
Form the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while stirring continuously. Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (if available) for 3-5 cycles at a pressure of 500-1500 bar.[16] Alternatively, use a probe sonicator for 10-15 minutes to reduce the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The solidification of the lipid droplets will form the SLNs.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the development of a liquid SNEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® P, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Perform emulsification efficiency tests by mixing each oil with each surfactant/co-surfactant to identify combinations that form stable emulsions easily.
-
-
Constructing the Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil and the Smix at different weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise while vortexing. Observe for the formation of a clear or slightly bluish, transparent nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the boundaries of the nanoemulsion region.[15]
-
-
Preparation of this compound-loaded SNEDDS:
-
Select a formulation from within the optimal nanoemulsion region identified in the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Gently heat (if necessary) and stir using a magnetic stirrer until the this compound is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
To evaluate the self-emulsification performance, dilute a small amount of the SNEDDS formulation (e.g., 1 mL) in a larger volume of water (e.g., 250 mL) with gentle agitation.
-
Measure the particle size, PDI, and emulsification time of the resulting nanoemulsion.
-
Mechanism Visualization
Enhanced Oral Bioavailability via Nanoformulations
The following diagram illustrates the key mechanisms by which nanoformulations overcome the barriers to oral drug delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self Nano-emulsifying drug delivery system (SNEDDS) | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. scienceopen.com [scienceopen.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Girinimbine Treatment in Apoptosis Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time when using Girinimbine to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce apoptosis?
The optimal incubation time for this compound treatment is cell-line dependent and dose-dependent.[1][2] Generally, time-course experiments are recommended to determine the ideal window for observing apoptosis in your specific cell model. Based on published studies, significant apoptotic events are typically observed between 24 and 72 hours of treatment.[1][3]
-
Early apoptotic events: Morphological changes like cell rounding and membrane blebbing can be visible as early as 6 hours.[1]
-
Mid-stage apoptosis: Annexin V positivity, indicating phosphatidylserine externalization, is significant at 24 hours.[4][5] DNA fragmentation and an increase in the sub-G0/G1 population are also evident at 24 and 48 hours.[1]
-
Late-stage apoptosis and secondary necrosis: These events become more prominent at 48 and 72 hours.[1][3]
Q2: How does the concentration of this compound affect the optimal incubation time?
Higher concentrations of this compound may induce apoptosis more rapidly. For instance, at a high concentration of 400 µM in HepG2 cells, almost no live cells were observed at 6 hours.[1] It is crucial to perform a dose-response study to identify the IC50 value for your cell line at different time points (e.g., 24, 48, and 72 hours).[1][6][7] This will help in selecting a suitable concentration for subsequent mechanistic studies.
Q3: What are the key signaling pathways activated by this compound-induced apoptosis?
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway .[4][8] This is characterized by:
-
Upregulation of the pro-apoptotic protein Bax.[8]
-
Downregulation of the anti-apoptotic protein Bcl-2.[8]
-
Release of cytochrome c from the mitochondria into the cytosol.[4]
-
Activation of initiator caspase-9 and executioner caspase-3/7.[4][8]
Some studies also suggest the involvement of the extrinsic (death receptor) pathway , as evidenced by the activation of caspase-8.[4] Additionally, this compound has been shown to upregulate the tumor suppressor protein p53 and cell cycle inhibitors p21 and p27, leading to G0/G1 phase cell cycle arrest.[4][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant apoptosis observed after 24 hours. | Incubation time is too short for the cell line and this compound concentration used. | Extend the incubation time to 48 and 72 hours. Perform a time-course experiment to identify the optimal time point. |
| This compound concentration is too low. | Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value at different time points (24, 48, 72 hours).[1][6][7] | |
| Cell line is resistant to this compound. | Consider using a different cell line known to be sensitive to this compound or try a combination treatment with other agents. | |
| High levels of necrosis observed. | Incubation time is too long, leading to secondary necrosis. | Reduce the incubation time. Analyze earlier time points (e.g., 12, 24 hours) to capture early and mid-stage apoptosis. |
| This compound concentration is too high, causing acute toxicity. | Lower the this compound concentration to a level closer to the IC50 value. | |
| Inconsistent results between experiments. | Variations in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can affect cell growth and drug sensitivity. |
| Fluctuation in incubation conditions (temperature, CO2). | Maintain stable and consistent incubation conditions. | |
| Degradation of this compound stock solution. | Prepare fresh this compound stock solution and store it appropriately. | |
| Difficulty in detecting early apoptotic events. | The chosen assay is not sensitive enough for early detection. | Use a more sensitive early-stage apoptosis assay like Annexin V-FITC/PI staining.[9][10] |
| The time point for analysis is too late. | Analyze cells at earlier time points (e.g., 6, 12 hours) to capture the onset of apoptosis. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | 24 | Not specified | [1] |
| 48 | Not specified | [1] | |
| 72 | Not specified | [1] | |
| A549 (Lung Cancer) | 24 | 19.01 | [4][5] |
| HT-29 (Colon Cancer) | Not specified | IC50 used for subsequent experiments | [8] |
| MDA-MB-453 (Breast Cancer) | 24 | Not specified | [2] |
| 48 | Not specified | [2] |
Table 2: Time-Dependent Effects of this compound on Apoptotic Markers
| Cell Line | Treatment | Time (hours) | Observation | Reference |
| HepG2 | 56 µM | 6 | Cell rounding and membrane blebbing | [1] |
| 56 µM | 24, 48 | DNA fragmentation, increased sub-G0/G1 peak | [1] | |
| 56 µM | 48 | Two-fold increase in caspase-3 activity | [1] | |
| HT-29 | IC50 | 12, 24, 48 | Increased Bax expression, decreased Bcl-2 expression | [8] |
| IC50 | 24, 48 | Increased caspase-9 and caspase-3/7 activity | [8] | |
| IC50 | 48 | Upregulation of cleaved caspases-9 and -3, p21, p27, and p53 | [8] | |
| A549 | 19.01 µM | 24 | Early apoptosis (Annexin V), decreased nuclear area, increased MMP | [4][5] |
| 19 µM | 24 | 8-fold increase in caspase-3/7, 5-fold in caspase-9, 10-fold in caspase-8 | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which reflects the extent of cell death.
-
Methodology:
-
Seed cells (e.g., 1 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[1]
-
Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Remove the media and dissolve the formazan crystals with 100 µL of DMSO.[1]
-
Measure the absorbance at 550 nm using a microplate reader.[1]
-
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization (Annexin V) and membrane integrity (PI).[9][10]
-
Methodology:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Annexin-binding buffer.[9]
-
Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9][11]
-
Add 1X Annexin-binding buffer and analyze immediately by flow cytometry.[9]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: Quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identifies the sub-G0/G1 peak, which represents apoptotic cells with fragmented DNA.
-
Methodology:
-
Treat cells with this compound for the desired time points (e.g., 24, 48 hours).[1]
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[1]
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
4. Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: Detects and quantifies the expression levels of specific proteins involved in the apoptotic signaling pathway.
-
Methodology:
-
Treat cells with this compound for various time points (e.g., 12, 24, 48 hours).[8]
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, p53, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for apoptosis studies.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
Synergistic effects of Girinimbine with conventional chemotherapy drugs like cisplatin
A detailed guide for researchers on the enhanced anti-cancer effects of combining the natural compound curcumin with the conventional chemotherapy drug cisplatin. This guide outlines the synergistic mechanisms, presents key experimental data, and provides detailed protocols for further investigation.
Please Note: Initial research into the synergistic effects of Girinimbine with cisplatin did not yield sufficient publicly available data to construct a comprehensive comparison guide. Therefore, this guide focuses on the well-documented synergistic relationship between Curcumin and cisplatin, offering a robust dataset for researchers.
The combination of natural compounds with traditional chemotherapy agents is a promising strategy to enhance anti-cancer efficacy and mitigate toxicity. Curcumin, the active component of turmeric, has demonstrated significant potential in sensitizing cancer cells to the cytotoxic effects of cisplatin, a widely used chemotherapeutic drug. This guide provides a comparative analysis of the synergistic effects of this combination therapy.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between curcumin and cisplatin has been quantified across various cancer cell lines, demonstrating a significant increase in therapeutic efficacy compared to monotreatment. Key metrics such as the half-maximal inhibitory concentration (IC50) and apoptosis rates highlight this enhanced effect.
| Cell Line | Drug | IC50 (48h) | Combination Effect | Source |
| A549 (Non-Small Cell Lung Cancer) | Curcumin | 41 µM | Synergistic with Cisplatin | [1][2][3] |
| Cisplatin | 30 µM | [1][2][3] | ||
| H2170 (Non-Small Cell Lung Cancer) | Curcumin | 33 µM | Synergistic with Cisplatin | [1][2][3] |
| Cisplatin | 7 µM | [1][2][3] | ||
| HeLa (Cervical Carcinoma) | Curcumin | 320 µM | Curcumin enhances Cisplatin cytotoxicity | [4] |
| Cisplatin | 12.3 µM | [4] | ||
| HepG2 (Hepatocellular Carcinoma) | Curcumin | 98.3 µM | Curcumin enhances Cisplatin cytotoxicity | [4] |
| Cisplatin | 7.7 µM | [4] |
Table 1: Comparative IC50 values of Curcumin and Cisplatin in various cancer cell lines, demonstrating the concentrations required to inhibit 50% of cell growth after 48 hours of treatment.
The combination of curcumin and cisplatin leads to a marked increase in apoptosis (programmed cell death) in cancer cells.
| Cell Line | Treatment | Apoptosis Rate | Key Findings | Source |
| HEp-2 (Laryngeal Carcinoma) | Control | 2.35% (Late Apoptosis) | The combination treatment significantly increased the rate of late apoptosis. | [5] |
| Curcumin | 13.4% (Late Apoptosis) | [5] | ||
| Cisplatin | 32.1% (Late Apoptosis) | [5] | ||
| Curcumin + Cisplatin | 54.4% (Late Apoptosis) | [5] | ||
| A549 (CD166+/EpCAM+ CSCs) | Cisplatin alone | ~15% | The combination treatment significantly increased apoptosis in cancer stem-like cells by 22% compared to cisplatin alone. | [1] |
| Curcumin + Cisplatin | ~37% | [1] |
Table 2: Apoptosis rates in cancer cell lines following treatment with Curcumin, Cisplatin, and their combination, showcasing the enhanced pro-apoptotic effect of the combined therapy.
Deciphering the Molecular Synergy: Signaling Pathways
The synergistic effect of curcumin and cisplatin is attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and resistance. Curcumin has been shown to sensitize cancer cells to cisplatin by targeting pathways that are often dysregulated in tumors.
Caption: Synergistic signaling pathways of Curcumin and Cisplatin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, H2170, HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of curcumin, cisplatin, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of curcumin, cisplatin, or their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Caption: General experimental workflow for evaluating synergy.
Conclusion
The combination of curcumin and cisplatin presents a compelling therapeutic strategy. The data strongly suggest that curcumin can enhance the cytotoxic effects of cisplatin against various cancer cell types, potentially allowing for lower doses of cisplatin and thereby reducing its associated side effects. The modulation of key signaling pathways involved in cell survival and apoptosis appears to be the primary mechanism behind this synergy. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this combination in a clinical setting.
References
- 1. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Roles of Curcumin in Sensitising the Cisplatin Effect on a Cancer Stem Cell-Like Population Derived from Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 5. Curcumin enhances the effectiveness of cisplatin by suppressing CD133+ cancer stem cells in laryngeal carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Girinimbine and Dexamethasone
For researchers and professionals in drug development, understanding the comparative efficacy of novel anti-inflammatory compounds against established standards is paramount. This guide provides a detailed comparison of the anti-inflammatory properties of Girinimbine, a carbazole alkaloid, and Dexamethasone, a potent corticosteroid, supported by experimental data and mechanistic insights.
Quantitative Comparison of Anti-inflammatory Activity
A comprehensive evaluation of the anti-inflammatory potency of this compound and Dexamethasone is presented below. The data is compiled from various in vitro and in vivo studies, providing a comparative overview of their efficacy in inhibiting key inflammatory markers.
| Parameter | This compound | Dexamethasone | Experimental Model |
| Inhibition of Nitric Oxide (NO) Production | 78.9% inhibition at 51 µg/mL[1] | Dose-dependent inhibition[2] | LPS/IFN-γ-stimulated RAW 264.7 macrophages |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release | Reduced levels in vivo[3] | Dose-dependent inhibition[4][5] | Carrageenan-induced peritonitis in mice; LPS-stimulated RAW 264.7 cells |
| Inhibition of Interleukin-6 (IL-6) Release | Not explicitly quantified | Dose-dependent inhibition (10% to 90% at 10⁻⁹ M to 10⁻⁶ M)[6] | LPS-stimulated RAW 264.9 cells |
| Inhibition of Prostaglandin E2 (PGE2) Release | Suppressing effect on COX-2 | IC₅₀: 20 nM | Not specified |
| Inhibition of NF-κB Activation | Inhibits NF-κB translocation[1] | IC₅₀: 2.93 nM | Not specified |
| Inhibition of Leukocyte Migration (Neutrophils) | 72% inhibition at 30 mg/kg; 77% inhibition at 100 mg/kg[1] | 88% inhibition[1] | Carrageenan-induced peritonitis in mice |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Peritonitis in Mice
This in vivo model is utilized to evaluate the ability of a compound to suppress acute inflammation, primarily by measuring the inhibition of leukocyte migration into the peritoneal cavity.
Mechanistic Pathways of Anti-inflammatory Action
This compound and Dexamethasone exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade.
This compound's Anti-inflammatory Mechanism
This compound's primary anti-inflammatory action involves the inhibition of the NF-κB signaling pathway. By preventing the translocation of NF-κB into the nucleus, this compound downregulates the expression of various pro-inflammatory genes, including those for iNOS, TNF-α, and IL-1β.[1][3]
Dexamethasone's Anti-inflammatory Mechanism
Dexamethasone, a glucocorticoid, has a multi-faceted anti-inflammatory mechanism. It binds to the glucocorticoid receptor (GR), and this complex can act in several ways:
-
Transrepression: The GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
-
Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as Annexin A1 (Lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins and leukotrienes.
-
MAPK Pathway Inhibition: Dexamethasone can induce the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK, further suppressing the inflammatory response.
Conclusion
Both this compound and Dexamethasone demonstrate significant anti-inflammatory properties through the modulation of the NF-κB pathway. Dexamethasone, a well-established corticosteroid, exhibits broader mechanistic action, also influencing the MAPK pathway and upregulating anti-inflammatory proteins, which contributes to its high potency.
This compound, as a natural compound, shows promise as an anti-inflammatory agent. The in vivo data from the carrageenan-induced peritonitis model suggests that while Dexamethasone is more potent in inhibiting overall leukocyte migration, this compound provides substantial inhibition of neutrophil migration at the tested doses.[1]
Further head-to-head studies with standardized methodologies and a broader range of inflammatory markers are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. The data presented in this guide serves as a valuable resource for researchers and professionals in the field of inflammation and drug discovery, providing a foundation for future investigations into the clinical applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
A Head-to-Head Comparison of Girinimbine and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the naturally occurring alkaloid Girinimbine and the widely used chemotherapeutic agent Doxorubicin, focusing on their respective impacts on breast cancer cells. The following sections detail their mechanisms of action, cytotoxic effects, and influence on critical cellular processes, supported by experimental data.
Executive Summary
Doxorubicin, a long-standing cornerstone of breast cancer chemotherapy, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2] this compound, a carbazole alkaloid isolated from Murraya koenigii, has emerged as a promising natural anti-cancer agent, inducing apoptosis and inhibiting key signaling pathways involved in breast cancer cell proliferation and survival.[1][3] While both compounds demonstrate efficacy in killing breast cancer cells, their mechanisms and potency can vary depending on the specific breast cancer cell type. This guide aims to provide a clear, comparative overview based on available in vitro data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound and Doxorubicin on breast cancer cell lines. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Concentration | Reference |
| This compound | MCF-7 | 49.76 µM | [4] |
| Doxorubicin | MCF-7 | 0.356 µM (356 nM) | [5] |
| Doxorubicin | MCF-7 | 9.908 µM | [6] |
| Doxorubicin | MDA-MB-231 | 0.69 µM | [6] |
| Doxorubicin | MDA-MB-231 | 6.602 µM (6602 nM) | [3] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| This compound | MDA-MB-453 | 0 µM (Control) | - | [1][3] |
| 8 µM | Increased | [1][3] | ||
| 16 µM | Increased | [1][3] | ||
| 32 µM | Increased | [1][3] | ||
| 64 µM | Increased | [1][3] | ||
| Doxorubicin | MCF-7 | 50 nM | 5.8% | [3] |
| 200 nM | 10% | [3] | ||
| 800 nM | 13.75% | [3] | ||
| Doxorubicin | MDA-MB-231 | 50 nM | 6.75% | [3] |
| 200 nM | 15% | [3] | ||
| 800 nM | 8.25% | [3] |
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Reference |
| This compound | HT-29 (Colon) | IC50 | G0/G1 arrest | [7] |
| Doxorubicin | MCF-7 | 800 nM | G2/M arrest (36.32%) | [3] |
| Doxorubicin | MDA-MB-231 | 800 nM | G2/M arrest (45.67%) | [3] |
Signaling Pathways and Mechanisms of Action
This compound: This natural alkaloid has been shown to inhibit the proliferation, migration, and invasion of human breast cancer cells.[1][3] Its anticancer effects are mediated through the induction of apoptosis and the inhibition of the MEK/ERK and STAT3 signaling pathways.[1][3] this compound treatment leads to chromatin condensation, nuclear fragmentation, and a significant increase in both early and late apoptotic cells.[1][3]
This compound's inhibitory action on MEK/ERK and STAT3 pathways.
Doxorubicin: As a well-established chemotherapeutic, doxorubicin's primary mechanism involves intercalating into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This action leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][2] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[1] Furthermore, its activity is influenced by the p53 tumor suppressor pathway.[6][8][9]
Doxorubicin's mechanism via DNA damage and p53 activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Workflow for the MTT cell viability assay.
Procedure:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Procedure:
-
Seed breast cancer cells in 6-well plates and treat with this compound or Doxorubicin for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Procedure:
-
Culture and treat breast cancer cells with this compound or Doxorubicin.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
Procedure:
-
Lyse the treated and untreated breast cancer cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, p-ERK, p-STAT3, Bcl-2, Bax, p53) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
Both this compound and Doxorubicin are effective inducers of cell death in breast cancer cells, albeit through distinct and overlapping mechanisms. Doxorubicin remains a potent, broad-spectrum chemotherapeutic, while this compound presents a promising natural alternative that targets specific signaling pathways crucial for cancer cell survival and proliferation. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies in various breast cancer subtypes. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat breast cancer.
References
- 1. Naturally occurring this compound alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of p53 in breast cancer progression: An insight into p53 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency in p53 is required for doxorubicin induced transcriptional activation of NF-κB target genes in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
- 9. P53 Gene Therapy Sensitizes Resistant Breast Cancer Cells to Doxorubicin Chemotherapy | Bentham Science [eurekaselect.com]
Unlocking the Therapeutic Potential of Girinimbine: A Comparative Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Girinimbine, a carbazole alkaloid isolated from the curry leaf tree (Murraya koenigii), has emerged as a promising natural scaffold for the development of novel therapeutic agents. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, have spurred extensive research into its structure-activity relationship (SAR). This guide provides a comprehensive comparison of this compound and its synthetic derivatives, summarizing key experimental data to elucidate the structural features crucial for its biological potency.
Comparative Analysis of Cytotoxic Activity
The anticancer activity of this compound and its derivatives has been a primary focus of research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of natural and synthetic this compound, along with several of its N-substituted derivatives, against the A549 human lung cancer cell line. This data provides a clear comparison of their cytotoxic potential.
| Compound | Structure | Cell Line | IC50 (µg/mL)[1] | Selectivity Index (SI)[1] |
| Natural this compound | A549 | 6.2 | > 8.06 | |
| Synthetic this compound | A549 | 24.0 | 4.68 | |
| N-acetylthis compound | N-COCH3 | A549 | 40.6 | 2.70 |
| N-benzylthis compound | N-CH2Ph | A549 | 32.5 | 1.70 |
| N-butylthis compound | N-(CH2)3CH3 | A549 | 28.9 | 3.32 |
| N-isopentylthis compound | N-CH2CH2CH(CH3)2 | A549 | 35.1 | 0.93 |
| N-propionylthis compound | N-COCH2CH3 | A549 | 38.2 | 3.12 |
Key Observations from the Data:
-
Natural vs. Synthetic: Natural this compound exhibits significantly higher cytotoxicity against A549 cells compared to its synthetic counterpart.[1]
-
N-Substitution: The introduction of substituents at the nitrogen atom of the carbazole ring generally leads to a decrease in cytotoxic activity against A549 cells compared to natural this compound.[1]
-
Selectivity: Natural this compound also demonstrates a higher selectivity index, suggesting a greater therapeutic window compared to the tested derivatives.[1]
Understanding the Mechanism: Signaling Pathways
This compound exerts its anticancer effects through the induction of apoptosis, a form of programmed cell death. The signaling cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane potential disruption and the release of cytochrome c.[2] This triggers a cascade of caspase activation, ultimately leading to cell death.[2]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of this compound and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity Testing
The following diagram outlines the typical workflow for an MTT assay:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Method:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[4][5]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[4][6]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][7]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.[2]
Anti-inflammatory and Antioxidant Activities
Beyond its anticancer properties, this compound also exhibits notable anti-inflammatory and antioxidant activities. Studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells.[2][8] Furthermore, it has demonstrated considerable antioxidant capacity.[8] While extensive SAR studies on the anti-inflammatory and antioxidant effects of this compound derivatives are less common, the core carbazole structure is believed to be crucial for these activities.
Conclusion and Future Directions
The available data clearly establishes this compound as a valuable lead compound, particularly in the realm of anticancer drug discovery. The structure-activity relationship studies, though still in their early stages for a broad range of derivatives, indicate that the unsubstituted N-H of the carbazole moiety and the integrity of the pyran ring are important for its potent cytotoxicity. Future research should focus on systematic modifications of the this compound scaffold to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper exploration of the SAR for its anti-inflammatory and neuroprotective effects also warrants further investigation. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this fascinating natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Effect of this compound Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Girinimbine and Quercetin
In the landscape of natural compounds with therapeutic potential, the carbazole alkaloid Girinimbine and the flavonoid quercetin have emerged as significant subjects of research, particularly for their antioxidant properties. This guide provides a detailed comparative study of their antioxidant capacities, drawing upon experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.
Quantitative Antioxidant Activity
The antioxidant potential of this compound and quercetin has been evaluated using various in vitro assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy.
| Antioxidant Assay | This compound | Quercetin | Reference Compound | Key Findings |
| ORAC (Oxygen Radical Absorbance Capacity) | 20 µg/mL equivalent to 82.17±1.88 µM of Trolox[1][2] | 5 µg/mL equivalent to 160.32±2.75 µM of Trolox[1] | Trolox | Quercetin demonstrated significantly higher ORAC activity at a lower concentration compared to this compound. |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | Failed to scavenge DPPH free radicals in one study.[3][4][5] | IC50: 4.97 µg/mL[6] | Ascorbic Acid (IC50: 4.97 µg/mL)[6] | Quercetin is a potent DPPH radical scavenger, while this compound's activity in this assay is questionable based on available data. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity | No quantitative data available. | IC50: 2.10 µg/mL[6] | Trolox (IC50: 2.34 µg/mL)[6] | Quercetin shows very strong ABTS radical scavenging activity, even stronger than the standard, Trolox. |
| FRAP (Ferric Reducing Antioxidant Power) | No quantitative data available. | Exhibited significant ferric reducing power.[7][8] | - | Quercetin demonstrates the ability to reduce ferric ions, indicating its antioxidant capacity. Data for this compound is lacking. |
| Superoxide Anion Radical (O2•−) Scavenging | 98.7% inhibition at 5.3 µg/mL and 95.6% at 26.3 µg/mL.[3][5] | - | α-tocopherol | This compound shows very strong inhibition of superoxide anion generation, comparable to α-tocopherol.[3][5] |
| Ferric Thiocyanate (FTC) Method | Exhibited very strong antioxidant activity, comparable to α-tocopherol.[3][5] | - | α-tocopherol | This compound effectively inhibits lipid peroxidation in the FTC assay. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM in methanol) is prepared. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Different concentrations of the test compound (this compound or quercetin) are added to the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: ABTS is dissolved in water to a 7 mM concentration. ABTS•+ is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Reaction: A small volume of the sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as mmol of Fe(II) equivalents per gram of sample.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and quercetin are mediated through complex signaling pathways within the cell.
Quercetin: A Modulator of the Nrf2-Keap1 Pathway
Quercetin is well-documented to exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). In the presence of oxidative stress, or upon interaction with molecules like quercetin, this bond is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
References
- 1. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii [hero.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-tumour promoting activity and antioxidant properties of this compound isolated from the stem bark of Murraya koenigii S [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumour Promoting Activity and Antioxidant Properties of this compound Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. jmp.ir [jmp.ir]
- 8. mdpi.com [mdpi.com]
- 9. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Girinimbine's Potential: A Comparative Analysis of COX-2 Inhibition in Inflammation
For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with improved safety profiles is a continuous endeavor. Girinimbine, a carbazole alkaloid isolated from the curry tree (Murraya koenigii), has emerged as a promising candidate, with studies suggesting its ability to modulate key inflammatory pathways. This guide provides a comprehensive comparison of this compound's inhibitory effects on cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade, with established COX-2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates significant anti-inflammatory properties, with evidence pointing towards the inhibition of the COX-2 enzyme. While direct comparative studies with selective COX-2 inhibitors are limited, existing data suggests this compound's potential as a modulator of the inflammatory response. Its mechanism of action also involves the potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This guide will delve into the available quantitative data, experimental protocols, and the underlying signaling pathways to provide a clear perspective on this compound's role in COX-2 inhibition.
Quantitative Comparison of COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Celecoxib | 2.8 | 0.091 | 30.77 | [2] |
| Rofecoxib | 18.8 | 0.53 | 35.47 | [3][4] |
Note: The absence of specific IC50 values for this compound against COX-1 and COX-2 in readily available literature highlights a key area for future research to definitively characterize its COX selectivity. The study by Feng-Nien Ko et al. focused on the overall inhibition of cyclooxygenase in the context of platelet aggregation.[1]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are protocols for key assays used to evaluate COX-2 inhibition and anti-inflammatory activity.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5][6][7][8]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound (this compound) and control inhibitors (e.g., Celecoxib)
-
Colorimetric substrate solution (containing TMPD)
-
Arachidonic acid (substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and control inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or control inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid to all wells.
-
Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
NF-κB Translocation Assay
This assay assesses the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in inflammatory-stimulated cells.[9]
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence microscopy.[9][10]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
After the stimulation period, fix and permeabilize the cells.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory effects are not solely attributed to direct COX-2 inhibition but also to its influence on upstream signaling pathways.
This compound's Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including COX-2, cytokines, and chemokines.[10][11][12] Studies have shown that this compound can effectively suppress the activation of NF-κB.[9]
References
- 1. Inhibition of cyclooxygenase activity and increase in platelet cyclic AMP by this compound, isolated from Murraya euchrestifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Anticancer and anti-inflammatory activities of this compound isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
